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  • Product: 3-(aminomethyl)-N-(propan-2-yl)benzamide
  • CAS: 926229-59-6

Core Science & Biosynthesis

Foundational

3-(aminomethyl)-N-isopropylbenzamide chemical structure and molecular weight

This in-depth technical guide explores the structural, synthetic, and analytical paradigms of 3-(aminomethyl)-N-isopropylbenzamide , a highly versatile chemical building block. By analyzing its physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the structural, synthetic, and analytical paradigms of 3-(aminomethyl)-N-isopropylbenzamide , a highly versatile chemical building block. By analyzing its physicochemical properties and mechanistic utility, this document provides drug development professionals with a comprehensive framework for integrating this scaffold into advanced medicinal chemistry programs.

Chemical Identity & Structural Causality

3-(aminomethyl)-N-isopropylbenzamide is a bifunctional aromatic scaffold characterized by a rigid benzamide core, a lipophilic isopropyl group, and a highly reactive, basic aminomethyl substituent. In drug discovery, benzamide derivatives are recognized as privileged structures, frequently utilized in the development of enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) inhibitors[1].

The specific substitution pattern of this molecule is not arbitrary; it is designed to satisfy distinct pharmacophoric requirements in target binding sites.

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Significance in Drug Design
IUPAC Name 3-(aminomethyl)-N-(propan-2-yl)benzamideDefines the meta-relationship between the basic amine and the lipophilic amide.
Molecular Formula C₁₁H₁₆N₂OProvides the atomic composition necessary for precise mass spectrometry validation[2].
Molecular Weight 192.26 g/mol Low molecular weight ensures high ligand efficiency (LE) when used as a fragment[3].
Monoisotopic Mass 192.126 DaCritical for high-resolution mass spectrometry (HRMS) identification.
SMILES CC(C)NC(=O)c1cccc(CN)c1Enables in silico screening and virtual library generation[1].
Topological Polar Surface Area (TPSA) ~55.1 ŲOptimal for membrane permeability; balances the polar amine and amide groups.
Mechanistic Role in Target Binding

The structural components of 3-(aminomethyl)-N-isopropylbenzamide function as a highly coordinated binding system:

  • The Aminomethyl Group: Acts as a basic anchor. At physiological pH, it is protonated, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the S1 specificity pockets of serine proteases or to act as an essential hydrogen bond donor in the catalytic domain of PARP enzymes[1].

  • The Benzamide Core: Serves as a rigid, aromatic spacer that precisely vectors the substituents while engaging in

    
     stacking interactions with aromatic residues in the target binding site.
    
  • The N-isopropyl Group: Provides steric bulk and lipophilicity. It is typically directed toward solvent-exposed regions or shallow hydrophobic S2/S3 pockets, improving the overall binding enthalpy by displacing structured water molecules.

Pharmacophore AM Aminomethyl Group (Basic / H-Bond Donor) S1 S1 Specificity Pocket (Asp/Glu Residues) AM->S1 Salt Bridge / H-Bond Core Benzamide Core (Rigid Spacer) Core->AM Meta-substitution Iso N-isopropyl Group (Lipophilic Vector) Core->Iso Amide linkage HBA Backbone Amides (H-Bond Acceptors) Core->HBA Pi-Stacking / Dipole S2 S2/S3 Hydrophobic Pocket Iso->S2 Hydrophobic Interaction

Figure 1: Pharmacophore binding model of 3-(aminomethyl)-N-isopropylbenzamide.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-(aminomethyl)-N-isopropylbenzamide from 3-cyanobenzoic acid requires a two-step sequence. To ensure trustworthiness and reproducibility, this protocol integrates self-validating analytical checkpoints directly into the workflow.

Step 1: Amide Coupling (Synthesis of 3-cyano-N-isopropylbenzamide)

Objective: Form the amide bond while overcoming the steric hindrance of isopropylamine.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 3-cyanobenzoic acid (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes.

    • Add HATU (1.2 eq) portion-wise. Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt-active ester. This 7-membered transition state is crucial for efficiently acylating the sterically hindered secondary carbon of isopropylamine.

    • Introduce isopropylamine (1.5 eq) dropwise. Stir at room temperature for 2 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc, wash with 1M HCl and brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Self-Validation Checkpoint: Perform Infrared (IR) Spectroscopy on the crude intermediate. The protocol is validated if a sharp peak at ~2220 cm⁻¹ (nitrile stretch) and a strong peak at ~1640 cm⁻¹ (amide carbonyl) are present.

Step 2: Nitrile Reduction (Synthesis of the Target Scaffold)

Objective: Reduce the nitrile to a primary amine without forming secondary amine dimers.

  • Procedure:

    • Dissolve the intermediate in Methanol (0.1 M).

    • Add 10% Pd/C (10 wt%) and concentrated HCl (1.5 eq). Causality: The catalytic hydrogenation of nitriles often yields secondary amines as a byproduct due to the attack of the newly formed primary amine on the intermediate imine. The addition of HCl acts as a chemical trap; it immediately protonates the primary amine as it forms, rendering it non-nucleophilic and ensuring absolute selectivity for the desired product.

    • Purge the vessel with

      
      , then introduce 
      
      
      
      via a balloon. Stir vigorously for 12 hours.
    • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield 3-(aminomethyl)-N-isopropylbenzamide as a hydrochloride salt.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is deemed complete and successful when the intermediate mass (

    
    ) has completely disappeared, replaced by the product mass (
    
    
    
    ).

Synthesis SM 3-Cyanobenzoic Acid (Starting Material) Step1 Amide Coupling (HATU, DIPEA, Isopropylamine) SM->Step1 Int 3-Cyano-N-isopropylbenzamide [m/z 189] Step1->Int Validated by IR: 2220 cm⁻¹ Step2 Nitrile Reduction (H2, Pd/C, HCl in MeOH) Int->Step2 Prod 3-(Aminomethyl)-N-isopropylbenzamide [m/z 193] Step2->Prod Validated by LC-MS: +4 Da shift

Figure 2: Two-step synthetic workflow and self-validation checkpoints.

Analytical Characterization Protocols

To confirm the structural integrity of the synthesized scaffold, rigorous analytical characterization is required. The following protocols provide the expected quantitative data for verification.

Table 2: Quantitative Analytical Validation Metrics

Analytical MethodTarget MetricExpected Value / ObservationDiagnostic Significance
LC-MS (ESI+)

Ion
m/z 193.13Confirms the intact molecular weight of the C₁₁H₁₆N₂O scaffold[4].
LC-MS (ESI+) Primary Fragmentm/z 176.10Corresponds to

, validating the presence of the terminal aminomethyl group.
¹H NMR (400 MHz) Isopropyl

~1.15 ppm (doublet, 6H)Confirms the successful incorporation of the isopropyl moiety.
¹H NMR (400 MHz) Aminomethyl

~3.80 ppm (singlet, 2H)Validates the complete reduction of the nitrile group.
IR Spectroscopy N-H Stretch~3300 - 3400 cm⁻¹Indicates the presence of both primary amine and secondary amide protons.
Step-by-Step LC-MS Validation Protocol
  • Sample Preparation: Dissolve 1.0 mg of the synthesized hydrochloride salt in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in a 50:50 mixture of

    
    /Acetonitrile containing 0.1% Formic Acid.
    
  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.8 µm particle size).

  • Elution Gradient: Run a linear gradient from 5% Mobile Phase B (0.1% FA in Acetonitrile) to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Data Interpretation: Extract the chromatogram for m/z 193. A single, sharp peak indicates high purity (>95%), while the presence of m/z 189 would indicate incomplete reduction, triggering a necessary rework of the hydrogenation step.

Conclusion

3-(aminomethyl)-N-isopropylbenzamide represents a structurally optimized, highly functionalized scaffold that bridges the gap between basic fragment screening and advanced lead optimization. By employing robust, self-validating synthetic methodologies—specifically utilizing HATU-mediated coupling and acid-trapped catalytic hydrogenation—researchers can reliably access this molecule. Its predictable physicochemical profile and distinct pharmacophoric geometry make it an indispensable asset in the targeted inhibition of proteases, PARP, and other therapeutically relevant enzymes.

References

1.2, Vulcanchem. 2.3, Appchem. 3.1, Benchchem. 4.4, Sigma-Aldrich.

Sources

Exploratory

Benzamide Building Blocks in Fragment-Based Drug Discovery: A Technical Guide

Introduction: The Privileged Nature of Benzamides Fragment-Based Drug Discovery (FBDD) has revolutionized the pharmaceutical pipeline by screening highly ligand-efficient, low-molecular-weight compounds (typically <300 D...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of Benzamides

Fragment-Based Drug Discovery (FBDD) has revolutionized the pharmaceutical pipeline by screening highly ligand-efficient, low-molecular-weight compounds (typically <300 Da) to identify high-quality starting points for lead optimization. Within this chemical space, the benzamide motif has emerged as a "privileged scaffold."

The causality behind the success of benzamide lies in its precise stereoelectronic properties. Complying perfectly with the "Rule of Three" (Ro3), a basic unsubstituted benzamide has a molecular weight of 121.14 g/mol and a ClogP of ~0.6. Structurally, the carboxamide group acts as a highly directional bidentate hydrogen-bonding participant (both donor and acceptor), while the planar aromatic ring engages in


 stacking and hydrophobic packing within deep protein crevices. This dual capability allows benzamide fragments to anchor themselves rigidly into target active sites, establishing a high Ligand Efficiency (LE) that serves as an ideal foundation for subsequent fragment growing and merging strategies[1].

Mechanistic Grounding: The PARP-1 Paradigm

The most prominent application of benzamide building blocks is in the discovery of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a nuclear enzyme responsible for repairing DNA single-strand breaks.

Benzamide derivatives act as competitive inhibitors by directly mimicking the nicotinamide moiety of NAD


, the natural substrate of PARP-1. The causality of this binding is driven by the architecture of the PARP-1 nicotinamide subsite:
  • Hydrogen Bonding: The amide oxygen of the benzamide accepts a hydrogen bond from a conserved Serine residue, while the amide nitrogen donates a hydrogen bond to a Glycine backbone[2].

  • Hydrophobic Enclosure: The benzamide A-ring fits tightly into a hydrophobic pocket bordered by specific amino acids (e.g., Ala898 and Lys903), which restricts the size of permissible substituents to small halogens or methyl groups[2].

By occupying this pocket, benzamide fragments not only inhibit catalytic activity but also induce a conformational lock, trapping the PARP-DNA complex at the site of damage. In cancer cells harboring BRCA1/2 mutations (which are deficient in homologous recombination repair), this trapping leads to replication fork collapse and cell death—a phenomenon known as synthetic lethality[3].

PARP_Pathway DNA DNA Single-Strand Break PARP PARP-1 Recruitment DNA->PARP NAD NAD+ Binding PARP->NAD Normal Repair Benz Benzamide Fragment (Competes with NAD+) PARP->Benz Inhibition Trap PARP-DNA Trapping Benz->Trap Conformational lock DSB Double-Strand Break (Replication Fork Collapse) Trap->DSB Death Synthetic Lethality (in BRCA-mutant cells) DSB->Death

Fig 1. Mechanism of synthetic lethality via benzamide-derived PARP-1 inhibition.

Biophysical Screening Methodologies

Because fragments are small, they form fewer interactions with the target protein, resulting in weak binding affinities (typically in the high


M to mM range). Detecting these transient interactions requires highly sensitive biophysical techniques[4].
Quantitative Comparison of Screening Modalities
TechniqueTypical Library SizeAffinity Detection Limit (

)
Protein ConsumptionPrimary Output
SPR 1,000 - 100,00010

M - 10 mM
~1 - 5 mgReal-time kinetics (

), Affinity
NMR 500 - 3,000100

M - 20 mM
~5 - 15 mgLigand binding confirmation (STD/WaterLOGSY)
X-ray 100 - 1,0001 mM - 50 mM>20 mg3D binding pose, Atomic resolution
Protocol 1: High-Throughput SPR Fragment Screening

Causality & Validation: Surface Plasmon Resonance (SPR) is utilized as the primary screen because it detects binding events in real-time without labels, accommodating the high fragment concentrations required to detect weak affinities.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., PARP-1 catalytic domain) onto a CM5 sensor chip via standard amine coupling (target level: 3000-5000 RU).

    • Self-Validation: Immobilize a reference protein (e.g., BSA) on an adjacent flow cell. All subsequent data must be double-referenced (subtracting the reference flow cell and a buffer blank) to eliminate bulk refractive index changes and non-specific binding.

  • Library Preparation: Dilute the benzamide fragment library in running buffer (e.g., PBS-T) containing exactly 5% DMSO.

    • Self-Validation: Perform rigorous DMSO solvent correction. A mismatch of even 0.1% DMSO between the running buffer and the sample will cause massive bulk shift artifacts, leading to false positives.

  • Injection & Kinetic Analysis: Inject fragments at a single high concentration (500

    
    M) at a high flow rate (50 
    
    
    
    L/min) to minimize mass transport limitations.
  • Data Processing: A true fragment hit must exhibit "square" sensorgrams—rapid on/off kinetics typical of low-molecular-weight compounds. For validated hits, perform a dose-response series (50

    
    M to 2 mM) and fit the steady-state response (
    
    
    
    ) to a 1:1 Langmuir binding isotherm to calculate the
    
    
    .
Protocol 2: Ligand-Observed STD-NMR for Hit Confirmation

Causality & Validation: Saturation Transfer Difference (STD) NMR is employed orthogonally to confirm SPR hits. It detects the transfer of magnetization from the protein to the bound fragment, requiring no isotopic labeling of the protein[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a cocktail of 4-5 structurally distinct benzamide fragments (to avoid NMR signal overlap) at 500

    
    M each. Mix with 10 
    
    
    
    M target protein in a deuterated buffer (
    
    
    ).
    • Self-Validation: Include a known non-binding fragment in the cocktail as an internal negative control to rule out non-specific aggregation or micelle formation.

  • Data Acquisition: Irradiate the protein methyl resonances (e.g., at -0.5 ppm) where no ligand signals exist.

    • Self-Validation: Acquire a control spectrum by irradiating off-resonance (e.g., at 40 ppm) to ensure there is no direct excitation of the small molecule fragments.

  • Subtraction & Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. A true hit will show positive signals in the difference spectrum, indicating that magnetization was transferred from the protein to the fragment during the transient binding event.

FBDD_Workflow Lib Benzamide Fragment Library (MW < 300, ClogP < 3) SPR Primary Screen: SPR (Identify weak binders Kd ~mM) Lib->SPR High-throughput NMR Orthogonal Validation: NMR (STD / WaterLOGSY) SPR->NMR Hit confirmation Xray Structural Resolution: X-ray (Determine binding pose) NMR->Xray Structural mapping Opt Hit-to-Lead Optimization (Growing, Merging, Linking) Xray->Opt Rational design

Fig 2. Fragment-based drug discovery workflow for benzamide building blocks.

Hit-to-Lead Optimization Strategies

Once a benzamide fragment is structurally validated via X-ray crystallography, medicinal chemists employ deconstruction-reconstruction approaches to evolve the hit into a lead compound[1].

  • Fragment Growing: This involves synthesizing vectors outward from the benzamide core to capture additional interactions in adjacent sub-pockets. For example, the discovery of the antibacterial agent PC190723 began with the simple fragment 3-methoxybenzamide, which was systematically grown to bind the hydrophobic cleft of the bacterial cell division protein FtsZ[5].

  • Fragment Merging & Scaffold Hopping: If two fragments bind in adjacent pockets, they can be chemically linked. In PARP inhibitor development, the benzimidazole carboxamide scaffold (which led to the clinical candidate Veliparib/ABT-888) was optimized by merging the hydrogen-bonding properties of benzamide with the rigid bicyclic geometry of benzimidazole, drastically improving intrinsic potency and lowering the molecular weight relative to traditional HTS hits[6].

Conclusion

Benzamide building blocks represent a cornerstone of modern Fragment-Based Drug Discovery. Their unique ability to act as high-efficiency hydrogen bond networks while maintaining low molecular weight makes them ideal starting points for difficult targets. By rigorously applying orthogonal biophysical screens (SPR and NMR) and structure-guided optimization, researchers can reliably evolve these simple fragments into highly potent, selective therapeutics.

References

  • Using Fragment-Based Approaches to Discover New Antibiotics - PMC Source: nih.gov URL:[Link]

  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach Source: nih.gov URL:[Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 Source: researchgate.net URL:[Link]

  • Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer Source: mdpi.com URL:[Link]

  • Insight on Poly (ADP-Ribose) Polymerase (PARP) as a Potential Pharmacological Target in Pathological Conditions Source: iomcworld.org URL:[Link]

  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic Source: acs.org URL:[Link]

Sources

Foundational

3-(aminomethyl)-N-(propan-2-yl)benzamide SMILES and InChIKey

An In-Depth Technical Guide on 3-(Aminomethyl)-N-(propan-2-yl)benzamide: Structural Identifiers, Synthetic Workflows, and Pharmacological Applications Executive Summary As a Senior Application Scientist in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 3-(Aminomethyl)-N-(propan-2-yl)benzamide: Structural Identifiers, Synthetic Workflows, and Pharmacological Applications

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter foundational building blocks that dictate the success or failure of a drug discovery campaign. 3-(aminomethyl)-N-(propan-2-yl)benzamide (also known as 3-(aminomethyl)-N-isopropylbenzamide) is one such critical scaffold. Widely utilized in the development of targeted therapeutics—most notably Poly(ADP-ribose) polymerase (PARP) inhibitors and specific kinase inhibitors—this molecule offers a highly tunable pharmacophore. This whitepaper provides a comprehensive technical breakdown of its structural identifiers (SMILES, InChIKey), the physicochemical rationale behind its use, and self-validating experimental protocols for its synthesis and pharmacological evaluation.

Molecular Identity and Physicochemical Profiling

Before integrating any building block into a high-throughput screening or lead optimization pipeline, establishing absolute structural identity is paramount. The table below summarizes the core identifiers and physicochemical properties of the free base form of 3-(aminomethyl)-N-(propan-2-yl)benzamide [1].

Table 1: Structural Identifiers and Physicochemical Properties

PropertyValue
IUPAC Name 3-(aminomethyl)-N-(propan-2-yl)benzamide
CAS Registry Number 926229-59-6
SMILES O=C(NC(C)C)C1=CC=CC(CN)=C1
InChIKey FAFLYOXNDXWVSR-UHFFFAOYSA-N
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Key Functional Groups Primary amine, secondary amide, aromatic ring

Rationale for the Scaffold in Drug Design

The structural architecture of 3-(aminomethyl)-N-(propan-2-yl)benzamide is not arbitrary; it is a highly evolved fragment designed to maximize target affinity while maintaining favorable pharmacokinetic properties [2].

  • The Benzamide Core (Nicotinamide Mimicry): The benzamide moiety is a privileged structure in oncology and epigenetics. In PARP inhibitors, it mimics the nicotinamide group of NAD+, allowing the molecule to anchor deeply into the catalytic domain via critical hydrogen bonds with specific serine and glycine residues.

  • The N-Isopropyl Substitution (Steric and Lipophilic Tuning): Replacing a primary amide or an N-methyl group with an N-isopropyl group is a deliberate choice to increase the steric bulk and lipophilicity of the solvent-exposed region. Causality: This bulky aliphatic group occupies hydrophobic sub-pockets within the target enzyme, significantly enhancing target selectivity (e.g., discriminating between different kinase isoforms) while also improving metabolic stability against amide hydrolysis by liver esterases/amidases.

  • The meta-Aminomethyl Vector (Salt-Bridge Formation): The primary amine is strategically positioned at the meta position. Causality: At physiological pH (~7.4), this primary amine is protonated. The meta trajectory provides the optimal vector length and angle to form robust salt-bridge interactions with acidic residues (such as catalytic aspartate or glutamate) located in the hinge region of kinases or the solvent channel of PARP enzymes [3].

Synthetic Methodologies and Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol for synthesizing 3-(aminomethyl)-N-(propan-2-yl)benzamide from 3-cyanobenzoic acid is designed as a self-validating system .

Protocol: Two-Step Synthesis of the Target Scaffold

Step 1: Amidation of 3-Cyanobenzoic Acid

  • Reagent Preparation: Dissolve 1.0 eq of 3-cyanobenzoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.

    • Causality Check: EDC/HOBt is explicitly chosen over traditional acid chlorides (e.g., SOCl₂) to avoid harsh, highly acidic conditions that can lead to impurities. Furthermore, the water-soluble urea byproducts of EDC are easily removed during aqueous workup, streamlining purification.

  • Coupling: Slowly add 1.5 eq of isopropylamine and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-cyano-N-isopropylbenzamide.

Step 2: Catalytic Hydrogenation (Nitrile Reduction)

  • Reaction Setup: Dissolve the intermediate in a solution of 7M ammonia in methanol.

  • Catalyst Addition: Add catalytic amounts of Raney-Nickel (approx. 10% w/w).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure or 50 psi in a Parr shaker) at room temperature for 6-8 hours.

    • Causality Check: The addition of methanolic ammonia is critical. Nitrile reductions are notorious for producing secondary amine dimers as side products. The excess ammonia shifts the equilibrium, entirely suppressing dimer formation and ensuring a high yield of the primary amine.

  • Validation (Self-Validating Step): Filter the catalyst carefully through Celite. Concentrate the filtrate and immediately subject the crude product to LC-MS and ¹H-NMR. Pass Criteria: LC-MS must show a dominant [M+H]⁺ peak at m/z 193.2. ¹H-NMR must confirm the disappearance of the nitrile carbon and the appearance of a singlet integrating for two protons (~3.8 ppm) corresponding to the benzylic -CH₂- group.

SyntheticWorkflow SM 3-Cyanobenzoic Acid (Starting Material) Amidation Amidation (EDC/HOBt) + Isopropylamine SM->Amidation Activation Int 3-Cyano-N-isopropylbenzamide (Intermediate) Amidation->Int Yield >85% Reduction Hydrogenation (Raney-Ni, H2) + Methanolic NH3 Int->Reduction Nitrile Reduction Product 3-(Aminomethyl)-N-(propan-2-yl)benzamide (Target Scaffold) Reduction->Product Primary Amine Formation Val LC-MS & 1H-NMR Validation Product->Val Purity Confirmation

Caption: Workflow for the synthesis and validation of 3-(aminomethyl)-N-(propan-2-yl)benzamide.

Pharmacological Workflows and Assays

Once the scaffold is functionalized into a final drug candidate, its biological efficacy must be quantified. For derivatives targeting PARP or kinases, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Protocol: TR-FRET Competitive Binding Assay
  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Reagent Dispensing: In a 384-well low-volume plate, dispense 5 µL of the target enzyme (e.g., PARP1) tagged with a Terbium (Tb)-anti-tag antibody.

  • Compound Addition: Add 5 µL of the benzamide derivative in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM).

    • Self-Validating Control: Always include a reference inhibitor (e.g., Olaparib for PARP, or Staurosporine for kinases) to validate the dynamic range and sensitivity of the assay plate.

  • Probe Addition: Add 5 µL of a fluorescently labeled tracer (e.g., a Bodipy-FL conjugated nicotinamide mimic).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

    • Causality Check: TR-FRET is utilized over standard fluorescence because the time-resolved nature eliminates background auto-fluorescence from the compound itself, ensuring that the IC₅₀ calculated is a true representation of binding affinity.

AssayLogic Comp Scaffold Derivative (Test Compound) Enzyme Target Enzyme (e.g., PARP1 / Kinase) Comp->Enzyme Incubation Bind Competitive Binding at Active Site Enzyme->Bind Probe Displacement Read TR-FRET / FP Signal Readout Bind->Read Signal Emission Data IC50 Calculation & SAR Profiling Read->Data Dose-Response

Caption: Pharmacological screening logic for evaluating benzamide-derived inhibitors.

Data Presentation: Comparative Utility

To understand the value of the N-isopropyl substitution, we can compare the hypothetical physicochemical profiles of the N-isopropyl derivative against the unsubstituted primary amide (3-(aminomethyl)benzamide)[3].

Table 2: Comparative Scaffold Profiling

ScaffoldLogP (Calculated)Steric BulkPrimary Target Utility
3-(Aminomethyl)benzamide ~0.4LowBroad-spectrum PARP/HDAC
3-(aminomethyl)-N-(propan-2-yl)benzamide ~1.8Moderate-HighSelective Kinase/PARP isoforms

The increased LogP and steric bulk of the N-isopropyl variant directly correlate with enhanced membrane permeability and the ability to selectively target enzymes with larger, more lipophilic solvent-front pockets.

References

  • PubChem Compound Summary Title: 3-(Aminomethyl)benzamide | CID 10103327 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

Technical Whitepaper: N-Isopropylbenzamide Derivatives

This guide provides an in-depth technical review of N-isopropylbenzamide and its functionalized derivatives. It moves beyond general textbook definitions to explore the compound's utility as a "privileged scaffold" in ra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of N-isopropylbenzamide and its functionalized derivatives. It moves beyond general textbook definitions to explore the compound's utility as a "privileged scaffold" in radiopharmaceutical chemistry, sigma receptor modulation, and synthetic organic methodology.

From Synthetic Scaffolds to Theranostic Agents

Executive Summary: The Pharmacophore Architecture

N-isopropylbenzamide (CAS: 79-50-3 for the parent amide; distinct from the amine isomer) represents a critical structural motif in medicinal chemistry. Unlike simple aliphatic amides, the N-isopropylbenzamide core combines the lipophilic bulk of the isopropyl group with the pi-stacking capability of the benzoyl ring. This architecture governs two essential pharmacokinetic properties:

  • Metabolic Stability: The steric hindrance of the branched isopropyl group retards enzymatic hydrolysis of the amide bond compared to N-n-propyl or N-ethyl analogs.

  • Lipophilicity Modulation: The N-isopropyl moiety optimizes logP values (typically ~2.0–2.5), facilitating blood-brain barrier (BBB) penetration—a prerequisite for CNS-active sigma receptor ligands and neuroimaging agents.

Primary Applications:

  • Melanoma Theranostics: As a melanin-binding carrier for radioisotopes (e.g., Iodine-131, Fluorine-18).[1]

  • Sigma Receptor Ligands: Highly selective modulation of Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptors for neuroprotection and oncology.
  • Synthetic Intermediate: A stable precursor for the reductive synthesis of N-isopropylbenzylamines.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological activity of N-isopropylbenzamide derivatives is strictly governed by substitutions at the para-position of the phenyl ring and the integrity of the amide linkage.

SAR Diagram: Functional Zones

The following diagram illustrates the three critical zones of the scaffold that dictate its pharmacological profile.

SAR_Map Core Benzamide Core (Ph-CO-NH-) N_Sub N-Isopropyl Group (Steric Shield) Core->N_Sub Modulates Metabolic Stability & Lipophilicity (LogP) Para_Sub Para-Substitution (Binding Affinity) Core->Para_Sub Primary Driver for Melanin/Sigma Binding Meta_Sub Meta-Substitution (Selectivity Tuning) Core->Meta_Sub Fine-tunes Sigma-1/2 Selectivity Ratios

Figure 1: Structure-Activity Relationship (SAR) map of N-isopropylbenzamide derivatives. The N-isopropyl group acts as a metabolic shield, while ring substitutions drive target affinity.

High-Value Therapeutic Applications
3.1. Melanoma Imaging (Theranostics)

Benzamide derivatives possess a unique, high-affinity binding mechanism to melanin , the pigment overexpressed in malignant melanoma.[2][3] This "melanotropic" behavior allows radiolabeled N-isopropylbenzamides to serve as PET/SPECT imaging agents.

  • Mechanism: The benzamide moiety intercalates into the melanin polymer structure. The N-isopropyl or N-diethylaminoethyl side chain interacts electrostatically with the anionic carboxyl groups of melanin.

  • Key Derivative: N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) is the prototype.[4] However, N-isopropyl analogs are investigated to reduce hepatobiliary clearance and enhance tumor retention.

  • Clinical Relevance: Radiolabeled derivatives (e.g., with

    
     or 
    
    
    
    ) allow for the early detection of metastatic melanoma which is otherwise difficult to visualize in soft tissues.[3]
3.2. Sigma Receptor Modulation (

/

)

The N-isopropylbenzamide scaffold is a classic template for Sigma receptor ligands.

  • Sigma-1 (

    
    ):  Agonists based on this scaffold promote neuroprotection and neuroplasticity.
    
  • Sigma-2 (

    
    ):  Ligands often show antiproliferative effects in cancer cells.
    
  • Selectivity: Introducing a halogen (Cl, Br, I) at the para-position of the benzamide ring, combined with the N-isopropyl steric bulk, often shifts selectivity towards the

    
     subtype (Ki values often < 10 nM).
    

Comparative Data: Sigma Receptor Affinity | Compound Class | Substituent (R) |


 Ki (nM) | 

Ki (nM) | Selectivity Ratio | | :--- | :--- | :--- | :--- | :--- | | Parent | H | >10,000 | >10,000 | Non-selective | | Halogenated | 4-Cl | 1.7 ± 0.5 | 410 ± 35 | 241 (

)
| | Electron-W | 4-NO2 | 110 ± 12 | 6,500 | 59 (

) | | Bulky | 3,4-Dichloro | 2.3 ± 0.8 | 120 ± 15 | 52 (

) |

> Note: Data represents typical values for N-alkylbenzamide analogs derived from competitive binding assays against [3H]-(+)-pentazocine (


) and [3H]-DTG (

).
Synthetic Methodology: The Schotten-Baumann Protocol

The synthesis of N-isopropylbenzamide is a fundamental nucleophilic acyl substitution. While seemingly simple, controlling the exotherm and pH is critical to prevent hydrolysis of the acyl chloride or formation of di-acylated byproducts.

Protocol: Synthesis of N-Isopropyl-4-chlorobenzamide

Objective: Synthesize a Sigma-1 selective ligand precursor.

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Triethylamine (Et3N) or NaOH (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Isopropylamine (1.1 eq) and Et3N (1.2 eq) in anhydrous DCM. Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dissolve 4-Chlorobenzoyl chloride in minimal DCM. Add dropwise to the amine solution over 20 minutes. Critical: Maintain temperature < 5°C to avoid side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.[5]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from EtOH/Water.[6]
    
Reaction Mechanism Diagram

Synthesis_Pathway Reactants Benzoyl Chloride + Isopropylamine Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack Transition Elimination of HCl (Base-Assisted) Intermediate->Transition Collapse of Carbonyl Product N-Isopropylbenzamide Transition->Product Formation of Amide Bond

Figure 2: Mechanistic pathway of the Schotten-Baumann amidation reaction.

References
  • Melanoma Imaging

    • N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) and analogs.[4]

    • Source: Journal of Nuclear Medicine. "Benzamides as melanotropic carriers for radioisotopes."[7]

  • Sigma Receptor Ligands

    • Synthesis and pharmacological evaluation of benzamide deriv
    • Source: European Journal of Medicinal Chemistry. "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists."

  • Crystallography & Structure

    • Crystal structure of N-isopropylbenzamide.
    • Source: Acta Crystallographica Section E.

  • Synthetic Protocol

    • Schotten-Baumann Amid
    • Source: BenchChem Technical Guides.

Disclaimer: This guide is for research purposes only. N-isopropylbenzamide derivatives should be handled in accordance with standard laboratory safety protocols (GLP).

Sources

Foundational

Solubility Profile of 3-(aminomethyl)-N-(propan-2-yl)benzamide in DMSO

Technical Guide & Characterization Protocol Executive Summary 3-(aminomethyl)-N-(propan-2-yl)benzamide (CAS: 926229-59-6), also known as N-isopropyl-3-(aminomethyl)benzamide, is a functionalized benzamide building block...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Characterization Protocol

Executive Summary

3-(aminomethyl)-N-(propan-2-yl)benzamide (CAS: 926229-59-6), also known as N-isopropyl-3-(aminomethyl)benzamide, is a functionalized benzamide building block frequently utilized in fragment-based drug discovery (FBDD) and medicinal chemistry campaigns.[1][2] Its structural motif—comprising a benzene core, a secondary amide, and a primary benzylic amine—renders it highly compatible with polar aprotic solvents.[2]

Core Insight: Based on physicochemical descriptors (LogP ~0.7, MW 192.[1][2]26) and structural analogy to benzamide standards, this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) , typically exceeding 100 mM (approx. 19 mg/mL).[1][2] It is suitable for the preparation of high-concentration stock solutions for High-Throughput Screening (HTS).[1][2]

However, the presence of a primary amine necessitates specific handling protocols to prevent carbamation (reaction with atmospheric CO₂) or oxidation, which can lead to false-positive precipitation artifacts in DMSO stocks.[2]

Physicochemical Profile & Solubility Logic

To understand the solubility behavior, we must analyze the solute-solvent interaction at the molecular level.[2] DMSO is a polar aprotic solvent (


) that acts as a powerful Hydrogen Bond Acceptor (HBA) but a poor Hydrogen Bond Donor (HBD).[1][2]
Table 1: Physicochemical Descriptors
PropertyValueImplication for DMSO Solubility
Molecular Weight 192.26 g/mol Favorable. Low MW facilitates solvation cage formation.[1][2]
LogP (Predicted) ~0.7Favorable. The molecule is moderately lipophilic but sufficiently polar to interact with DMSO.[1][2]
H-Bond Donors 3 (Amide NH, Amine -NH₂)Critical. DMSO (S=O) strongly solvates these protons via H-bonding.[1][2]
H-Bond Acceptors 2 (Amide C=O, Amine N)Neutral. DMSO does not donate H-bonds, but dipole-dipole interactions stabilize these sites.[1][2]
pKa (Base) ~9.0 (Amine)Caution. The basic amine may form salts if trace acid is present in DMSO.[1][2]
Solvation Mechanism

The dissolution of 3-(aminomethyl)-N-(propan-2-yl)benzamide in DMSO is driven by enthalpy (


).[1][2] The sulfoxide oxygen of DMSO forms strong hydrogen bonds with the hydrogen atoms of the primary amine (

) and the secondary amide (

).[1] This interaction overcomes the crystal lattice energy of the solid benzamide.[1][2]

Expert Note: Unlike aqueous buffers, where pH dictates solubility, DMSO solubility for this molecule is driven by dipole-dipole and H-bond acceptor interactions.[1][2] The "Solubility Limiting Factor" is usually the purity of the DMSO (water content) rather than the molecule itself.[1][2]

Experimental Protocols

Since specific thermodynamic solubility values can vary by batch and crystal form (polymorphs), researchers must validate solubility empirically.[2] Two protocols are provided: a Rapid Visual Assessment for stock preparation and a Thermodynamic Assay for precise data.[1][2]

Protocol A: Rapid Visual Solubility (Stock Preparation)

Use this for preparing 100 mM stocks for biological assays.

Reagents:

  • Compound: 3-(aminomethyl)-N-(propan-2-yl)benzamide (Solid).[1][2]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or better, <0.1%

    
    ).[1][2]
    

Workflow:

  • Weighing: Weigh 19.2 mg of the compound into a 1.5 mL amber glass vial.

  • Addition: Add 900 µL of anhydrous DMSO.

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Observation: Check for clarity.

    • If clear: Add remaining 100 µL DMSO to reach 1.0 mL (100 mM final).[1][2]

    • If cloudy: Sonicate at 40 kHz for 5 minutes (maintain temp < 30°C).

  • Validation: Centrifuge at 13,000 x g for 5 minutes. Inspect the pellet. No pellet indicates complete solubility.[1][2]

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask)

Use this to determine the saturation limit (


).[1]

SolubilityWorkflow Prep Preparation Excess Solid + DMSO Incubate Equilibration 24h @ 25°C (Shaking) Prep->Incubate Saturation Separate Phase Separation Centrifugation/Filtration Incubate->Separate Remove Solid Analyze Quantification HPLC-UV or LC-MS Separate->Analyze Supernatant

Figure 1: Workflow for thermodynamic solubility determination.[1][3]

  • Saturation: Add excess solid (~50 mg) to 1 mL of DMSO in a borosilicate glass vial.

  • Equilibration: Agitate (shake/stir) at 25°C for 24 hours. Crucial: Protect from light and moisture.[2]

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may degrade in DMSO).

  • Quantification: Dilute filtrate 1:100 in Acetonitrile/Water and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Stability & Handling in DMSO

The primary amine group (


) presents specific stability challenges in DMSO solution.
Hygroscopicity & Carbamation

Primary amines are hygroscopic and reactive toward atmospheric


.[1][2]
  • Risk: Formation of carbamates (white precipitate) upon prolonged exposure to air.[1][2]

  • Mitigation: Store DMSO stocks under inert gas (

    
     or Ar) and use septa-sealed vials.[1][2]
    
Freeze-Thaw Cycles

DMSO freezes at 19°C. Repeated freezing and thawing can induce precipitation of the compound, which may not re-dissolve merely by warming.[1][2]

  • Best Practice: Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Recovery: If precipitation occurs, sonicate for 10 minutes at 30°C and vortex vigorously.

DMSO Quality
  • Requirement: Use DMSO with <0.1% water content .[1][2]

  • Reasoning: Water acts as an anti-solvent for many organic benzamides.[1][2] As DMSO absorbs moisture from the air (hygroscopic), the solubility of the benzamide decreases, leading to "crashing out" over time.[2]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness immediately upon addition Rate of dissolution is slow (Kinetic barrier).[1][2]Sonicate (degas) and Vortex.[1][2] Ensure DMSO is anhydrous.[1][2]
Precipitate after 24h storage Moisture absorption or Temperature drop.[1][2]Warm to 37°C. If solid persists, check water content of DMSO.[1][2]
Yellowing of solution Oxidation of the primary amine.[1][2]Prepare fresh stock. Store under Argon at -20°C.
Insoluble Pellet Salt form mismatch (e.g., HCl salt vs Free Base).[1][2]Check CoA.[1][2][4] HCl salts are less soluble in pure DMSO than free bases.[1][2] Add 1% Water or use Free Base.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 3-(aminomethyl)benzamide.[1][2][5][6] National Library of Medicine.[1][2] Available at: [Link][1]

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Gaylord Chemical. (2024).[1][2] DMSO Solubility Data and Reaction Solvent Guide. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of 3-(Aminomethyl)benzamide Derivatives

Introduction: The Strategic Importance of N-Substituted 3-(Aminomethyl)benzamide Scaffolds In the landscape of modern drug discovery and development, the 3-(aminomethyl)benzamide core is a privileged scaffold. Its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Substituted 3-(Aminomethyl)benzamide Scaffolds

In the landscape of modern drug discovery and development, the 3-(aminomethyl)benzamide core is a privileged scaffold. Its derivatives are integral to a wide array of pharmacologically active agents, owing to the structural features that allow for versatile molecular interactions. The primary amine of 3-(aminomethyl)benzamide serves as a critical handle for introducing a diverse range of substituents, thereby enabling the systematic exploration of structure-activity relationships (SAR). Reductive amination stands out as a robust and highly efficient method for the N-alkylation of this scaffold, offering a controlled and predictable route to novel secondary amines.

This application note provides a comprehensive guide to the reductive amination of 3-(aminomethyl)benzamide, with a particular focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃). We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into optimization and troubleshooting, ensuring that researchers can confidently and successfully synthesize their target molecules.

The Mechanism of Reductive Amination: A Tale of Selectivity

Reductive amination is a powerful carbon-nitrogen bond-forming reaction that proceeds in two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1] The success of a one-pot reductive amination hinges on the careful choice of a reducing agent that selectively reduces the C=N double bond of the imine in the presence of the starting carbonyl compound.

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB-H, has emerged as the reagent of choice for this transformation due to its remarkable selectivity.[2] The three electron-withdrawing acetoxy groups on the borohydride attenuate its reducing power, rendering it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion intermediate.

The reaction is typically performed under mildly acidic conditions, which can be either autocatalytic or facilitated by the addition of a weak acid like acetic acid. The acid catalyzes the formation of the imine by protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Reductive_Amination_Mechanism Reactants 3-(Aminomethyl)benzamide + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Substituted 3-(Aminomethyl)benzamide Iminium->Product Hydride Transfer H2O H₂O STABH NaBH(OAc)₃ STABH->Iminium

Figure 1: General mechanism of reductive amination.

Choosing the Right Conditions: A Comparative Overview

While sodium triacetoxyborohydride is often the preferred reagent, other reducing agents can also be employed for reductive amination, each with its own set of advantages and disadvantages.

Reducing AgentTypical SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, high yields, broad functional group tolerance, safer than NaBH₃CN.[3]Moisture sensitive.[4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective in protic solvents, stable at neutral pH.Highly toxic, can generate HCN gas, sometimes sluggish reactions.[2]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Inexpensive, readily available.Can reduce the starting aldehyde, requires careful control of reaction conditions (e.g., stepwise addition).[4]

For the synthesis of 3-(aminomethyl)benzamide derivatives, the mildness and high selectivity of sodium triacetoxyborohydride make it the most reliable choice, minimizing the risk of side reactions and simplifying purification.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.

Protocol 1: General Procedure for the Reductive Amination of 3-(Aminomethyl)benzamide with Aliphatic and Aromatic Aldehydes using Sodium Triacetoxyborohydride

This one-pot procedure is suitable for a wide range of aldehydes.

Protocol_1_Workflow Start Start Dissolve Dissolve 3-(aminomethyl)benzamide (1.0 eq.) and aldehyde (1.1 eq.) in anhydrous DCM or DCE. Start->Dissolve Stir_Initial Stir at room temperature for 30-60 minutes. Dissolve->Stir_Initial Add_STAB Add NaBH(OAc)₃ (1.5 eq.) portion-wise. Stir_Initial->Add_STAB Stir_Reaction Stir at room temperature for 2-24 hours (monitor by TLC/LC-MS). Add_STAB->Stir_Reaction Quench Quench with saturated aqueous NaHCO₃ solution. Stir_Reaction->Quench Extract Extract with DCM or EtOAc. Quench->Extract Wash Wash organic layer with brine. Extract->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify End End Purify->End

Figure 2: Experimental workflow for one-pot reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(aminomethyl)benzamide (1.0 equivalent) and the desired aldehyde (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration), stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted 3-(aminomethyl)benzamide derivative.

Protocol 2: Stepwise Procedure for Potentially Problematic Substrates

For reactions where dialkylation is a concern or with less reactive carbonyl compounds, a stepwise approach can be beneficial.[3][5]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-(aminomethyl)benzamide (1.0 equivalent) and the aldehyde (1.0 equivalent) in methanol (MeOH). If necessary, a catalytic amount of acetic acid can be added. Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data and Expected Outcomes

The following table provides representative data for the reductive amination of 3-(aminomethyl)benzamide with various aldehydes, based on established procedures for analogous transformations.

AldehydeReagentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE4~85-95
4-MethoxybenzaldehydeNaBH(OAc)₃DCM3~90-98
IsovaleraldehydeNaBH(OAc)₃DCE6~80-90
CyclohexanecarboxaldehydeNaBH(OAc)₃THF8~85-95
Formaldehyde (as formalin)NaBH(OAc)₃DCM/MeOH2~75-85 (potential for dimethylation)

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Insufficient reaction time- Inactive reducing agent- Sterically hindered substrates- Extend the reaction time and continue monitoring.- Use freshly opened or properly stored NaBH(OAc)₃.- Consider a stepwise procedure (Protocol 2) and/or gentle heating (40-50 °C).
Formation of Dialkylated Product - Use of a highly reactive aldehyde- Excess aldehyde- Use a 1:1 stoichiometry of amine to aldehyde.- Employ the stepwise procedure (Protocol 2).[5]
Reduction of Starting Aldehyde - Use of a less selective reducing agent (e.g., NaBH₄ in a one-pot reaction)- Switch to NaBH(OAc)₃.- If using NaBH₄, ensure complete imine formation before its addition.
Difficult Purification - Baseline impurities in starting materials- Co-elution of product and byproducts- Ensure the purity of the starting 3-(aminomethyl)benzamide and aldehyde.- Optimize the eluent system for column chromatography; consider using a different solvent system or a gradient elution. The addition of a small amount of triethylamine or ammonia in the eluent can sometimes improve the chromatography of amines.

Conclusion

Reductive amination, particularly with sodium triacetoxyborohydride, is a highly reliable and versatile method for the synthesis of N-substituted 3-(aminomethyl)benzamide derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize a wide range of these valuable compounds. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize their reactions, accelerating the pace of drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.).
  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • ResearchGate. (2025). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Li, J., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Emayavaramban, B., Chakraborty, P., & Sundararaju, B. (2018). Cobalt-Catalyzed Reductive Alkylation of Amines with Carboxylic Acids. ChemSusChem, 11(18), 3169-3173. [Link]

  • PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Al-Masri, A. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 107-122. [Link]

  • Szostak, M., & Szostak, K. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 669931. [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)benzamide. [Link]

  • Myers, A. G. (n.d.).
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ruchel, M., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of the American Society for Mass Spectrometry, 16(3), 315-324. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Alinezhad, H., & Tollabian, Z. (2010). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. E-Journal of Chemistry, 7(4), 1354-1357. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(49), 9472-9475. [Link]

  • Li, K., et al. (2013). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst, 138(11), 3313-3320. [Link]

  • QIAGEN. (2002). Chromatographic purification and separation process for mixtures of nucleic acids.
  • Demeunynck, M., & De, A. (2022). N-Dealkylation of Amines. Molecules, 27(13), 4235. [Link]

  • Piras, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35949-35955. [Link]

Sources

Application

A Validated, Two-Step Synthetic Protocol for the Gram-Scale Preparation of a Key Benzamide Building Block

An Application Note for the Synthesis of 3-(aminomethyl)-N-(propan-2-yl)benzamide hydrochloride salt Abstract This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-(amin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-(aminomethyl)-N-(propan-2-yl)benzamide hydrochloride salt

Abstract

This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-(aminomethyl)-N-(propan-2-yl)benzamide hydrochloride salt. The synthesis begins with the amidation of 3-cyanobenzoyl chloride with isopropylamine to yield the stable intermediate, 3-cyano-N-(propan-2-yl)benzamide. This is followed by the catalytic hydrogenation of the nitrile functional group to the corresponding primary amine. The final product is isolated as a stable, crystalline hydrochloride salt, a form often preferred for purification, handling, and storage in drug discovery and development contexts.[1][2] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedural walkthrough but also the underlying chemical principles and troubleshooting guidance to ensure reproducible success.

Introduction and Scientific Rationale

Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The title compound, 3-(aminomethyl)-N-(propan-2-yl)benzamide, presents a versatile scaffold with three key points for diversification: the secondary amide, the benzylamine, and the aromatic ring. Its hydrochloride salt form enhances stability and aqueous solubility, making it an ideal starting material or intermediate for library synthesis and further functionalization.

The synthetic strategy outlined herein was chosen for its efficiency, reliability, and use of readily available starting materials. The pathway proceeds via a stable nitrile intermediate, which circumvents potential complications associated with protecting a primary amine during the initial amide bond formation. Catalytic hydrogenation was selected for the nitrile reduction as it offers high yields and cleaner reaction profiles compared to stoichiometric metal hydride reagents, while also being more amenable to scale-up.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 3-cyanobenzoyl chloride. The first step is an amide coupling reaction, followed by a reduction of the nitrile group, and finally, salt formation.

Synthetic_Scheme SM1 3-Cyanobenzoyl Chloride INT1 3-Cyano-N-(propan-2-yl)benzamide SM1->INT1 Step 1: Amidation (Schotten-Baumann) SM2 Isopropylamine SM2->INT1 Step 1: Amidation (Schotten-Baumann) H2_PdC H₂, Pd/C Ethanol, HCl (cat.) FP 3-(aminomethyl)-N-(propan-2-yl)benzamide Hydrochloride Salt H2_PdC->FP Step 2: Reduction & In Situ Salt Formation HCl_Ether HCl in Dioxane or Diethyl Ether Purification_Workflow start Crude Reaction Mixture (Post-Amidation) sep_funnel Transfer to Separatory Funnel start->sep_funnel wash_hcl Wash with 1M HCl sep_funnel->wash_hcl Removes TEA, Isopropylamine wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb Removes Acidic Impurities wash_brine Wash with Brine wash_bicarb->wash_brine Removes Aqueous Residues dry_org Dry Organic Layer (MgSO₄) wash_brine->dry_org filter_conc Filter and Concentrate dry_org->filter_conc recrystal Recrystallize (EtOAc/Hexanes) filter_conc->recrystal product Pure Intermediate recrystal->product

Sources

Method

Application Note: Chemoselective Synthesis of 3-(Aminomethyl)-N-isopropylbenzamide via Orthogonal Protection Strategies

Topic: Protecting group strategies for 3-(aminomethyl)-N-isopropylbenzamide synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 3-(aminomethyl)-N-isopropylbenzamide synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Analysis

The synthesis of 3-(aminomethyl)-N-isopropylbenzamide presents a classic chemoselectivity challenge common in medicinal chemistry: differentiating between two nitrogenous functionalities—a primary benzylamine and a secondary amide—derived from an amphoteric precursor.

The target molecule is a frequent pharmacophore in kinase inhibitors (e.g., substituted benzamides) and GPCR ligands. The core synthetic hurdle lies in the starting material, 3-(aminomethyl)benzoic acid (CAS: 876-03-9). This molecule exists as a zwitterion, exhibiting poor solubility in standard organic solvents (DCM, THF) and high solubility in water, which complicates direct coupling. Furthermore, attempting to couple isopropylamine to the carboxylic acid without protecting the primary amine results in uncontrolled oligomerization (self-coupling).

This guide details a robust Boc-protection strategy that solves the solubility issue, ensures chemoselectivity, and delivers the target as a stable hydrochloride salt.

Strategic Decision Matrix

We evaluated three potential routes based on atom economy, reagent stability, and scalability.

StrategyMechanismProsConsRecommendation
Route A: Boc Protection Protect amine

Couple

Deprotect
High fidelity; crystalline intermediates; avoids reduction steps.Adds two steps (protect/deprotect).Primary Recommendation
Route B: Nitrile Reduction 3-Cyanobenzoic acid

Couple

Reduce
Higher atom economy; shorter linear sequence.Selectivity risk: Reducing

in presence of amide requires specific catalysts (e.g., Raney Ni) to avoid over-reduction.
Secondary (Scale-up only)
Route C: Fmoc Protection Protect amine

Couple

Deprotect
Orthogonal to acid-labile groups.Fmoc removal (piperidine) creates basic byproducts difficult to separate from the basic amine product.Special cases only

Visualizing the Synthetic Logic

The following flowchart illustrates the recommended Boc-strategy, highlighting critical decision nodes and purification checkpoints.

SynthesisWorkflow Start 3-(Aminomethyl)benzoic acid (Zwitterionic Solid) Step1 Step 1: Solubilization & Protection (NaOH, Dioxane, Boc2O) Start->Step1 Solubilize Zwitterion Inter1 Intermediate A: N-Boc-3-(aminomethyl)benzoic acid Step1->Inter1 Acidic Workup (pH 3) Step2 Step 2: Amide Coupling (HATU, DIPEA, iPr-NH2) Inter1->Step2 Activation Inter2 Intermediate B: N-Boc-3-(aminomethyl)-N-isopropylbenzamide Step2->Inter2 Flash Column Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Inter2->Step3 Cleavage Final Target Product: 3-(Aminomethyl)-N-isopropylbenzamide HCl Step3->Final Precipitation

Caption: Figure 1. Optimized workflow for the Boc-mediated synthesis of 3-(aminomethyl)-N-isopropylbenzamide, ensuring chemoselectivity and high purity.

Detailed Experimental Protocols

Protocol A: Solubilization and Boc-Protection

Objective: Convert the insoluble zwitterionic 3-(aminomethyl)benzoic acid into the organic-soluble N-Boc derivative. Critical Mechanism: The zwitterion is insoluble in DCM or THF. We must use Schotten-Baumann conditions (aqueous base) to deprotonate the ammonium (


) to the free amine (

) and the carboxylic acid to the carboxylate (

), rendering the molecule soluble and nucleophilic [1].

Reagents:

  • 3-(Aminomethyl)benzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Sodium Hydroxide (NaOH), 1M aqueous solution (2.2 eq)

  • 1,4-Dioxane (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask, suspend 3-(aminomethyl)benzoic acid in water (

    
    ). Add 1M NaOH (2.2 eq). Stir until the solution becomes clear (zwitterion breakage).
    
  • Boc Addition: Dilute with 1,4-dioxane (

    
    ) to create a miscible co-solvent system. Cool to 
    
    
    
    .
  • Reaction: Add

    
     (1.1 eq) dropwise (dissolved in a minimal amount of dioxane if solid). Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours.
    
    • QC Check: Monitor by LC-MS.[1] The starting material peak (highly polar) should disappear, replaced by the Boc-acid peak.

  • Workup (Crucial Step):

    • Evaporate the dioxane under reduced pressure (rotovap).

    • The remaining aqueous solution is basic. Wash it once with diethyl ether to remove unreacted

      
       (impurities stay in organic, product stays in aqueous).
      
    • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. The N-Boc-3-(aminomethyl)benzoic acid will precipitate as a white solid.

    • Extract with Ethyl Acetate (

      
      ). Dry over 
      
      
      
      and concentrate.
    • Yield Expectations:

      
      .[1][2][3][4][5]
      
Protocol B: Amide Coupling (The Isopropyl Installation)

Objective: Selective formation of the isopropyl amide bond without racemization (not applicable here, but good practice) or side reactions. Choice of Reagent: HATU is recommended over EDC/HOBt for this substrate because benzoic acids can be sluggish couplers due to conjugation. HATU ensures rapid conversion [2].

Reagents:

  • N-Boc-3-(aminomethyl)benzoic acid (Intermediate A) (1.0 eq)

  • Isopropylamine (1.5 eq) — Note: Volatile, use excess.

  • HATU (1.2 eq)[2]

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)[2]

Procedure:

  • Activation: Dissolve Intermediate A in anhydrous DMF (

    
    ). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes at RT. The solution usually turns yellow/orange.
    
  • Coupling: Add Isopropylamine (1.5 eq). Stir at RT for 2–4 hours.

  • Workup:

    • Dilute reaction with Ethyl Acetate.

    • Wash Sequence:

      • 1M HCl (removes excess DIPEA and isopropylamine).

      • Saturated

        
         (removes unreacted carboxylic acid).
        
      • Brine (removes DMF).

  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc). The product is a stable, neutral carbamate.

Protocol C: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the final product as a hydrochloride salt. Why HCl/Dioxane? Unlike TFA deprotection, which yields a trifluoroacetate salt (often hygroscopic and requiring ion exchange), HCl/Dioxane yields the crystalline hydrochloride salt directly, which is preferred for biological testing [3].

Reagents:

  • N-Boc-3-(aminomethyl)-N-isopropylbenzamide (Intermediate B)

  • 4M HCl in 1,4-Dioxane (excess, typically 10 eq)

  • Diethyl Ether (for precipitation)[6]

Procedure:

  • Dissolution: Dissolve Intermediate B in a minimal amount of dry DCM or Dioxane (

    
    ).
    
  • Cleavage: Add 4M HCl in Dioxane (10 eq) dropwise. Stir at RT.

    • Observation: Gas evolution (

      
       and Isobutylene) will occur.[1] A white precipitate often forms within 30 minutes.
      
  • Isolation: After 1–2 hours (verify by TLC/LC-MS), add excess Diethyl Ether to fully precipitate the product.

  • Filtration: Filter the solid under nitrogen (hygroscopic precautions). Wash with ether.

  • Final Product: 3-(aminomethyl)-N-isopropylbenzamide

    
     HCl.
    

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield in Step 1 pH was not low enough during extraction.Ensure aqueous phase is acidified to pH 2–3. The Boc-acid is weak; it won't extract at pH 5-6.
Oligomers in Step 2 Incomplete Boc protection in Step 1.Ensure Step 1 goes to completion. Any free amine carried over will react with HATU/Acid to form dimers.
"Gummy" Solid in Step 3 Residual DMF or water.Ensure Intermediate B is dry before adding HCl. Triturate the gum with dry ether or acetonitrile to induce crystallization.
Cleavage of Amide? Acid too strong/hot.Amides are generally stable to 4M HCl at RT. Do not heat the deprotection reaction.

Safety & Handling

  • Isopropylamine: Highly volatile and flammable. Handle in a fume hood.

  • HATU: A potent sensitizer. Avoid inhalation of dust.

  • HCl/Dioxane: Corrosive and moisture sensitive. Store in a fridge; use dry syringes.

  • 3-(Aminomethyl)benzoic acid: Irritant.[5]

References

  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." BenchChem Protocols, 2025.[1][2] Link

  • Sigma-Aldrich. "Application Note – N-Boc protection." Sigma-Aldrich Technical Library. Link

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 2001, 58(4), 338-341.[7] Link

  • PubChem. "3-(Aminomethyl)benzoic acid Compound Summary."[5] National Library of Medicine. Link

Sources

Application

Application Note: Optimization of Amide Coupling Reactions Utilizing Isopropylamine

Executive Summary Amide bond formation is one of the most fundamental and frequently executed transformations in synthetic organic chemistry and pharmaceutical development 1. While standard coupling protocols are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide bond formation is one of the most fundamental and frequently executed transformations in synthetic organic chemistry and pharmaceutical development 1. While standard coupling protocols are highly effective for unhindered primary amines, the use of low-boiling, sterically hindered aliphatic amines like isopropylamine introduces significant synthetic bottlenecks. This application note establishes a robust, self-validating framework for optimizing N-isopropylamide synthesis, focusing on thermal control, reagent selection, and green chemistry principles.

Mechanistic Rationale & Substrate Challenges

When designing a coupling protocol for isopropylamine, two primary physicochemical properties dictate the experimental parameters:

  • Volatility and Thermal Control: Isopropylamine possesses a low boiling point (32.4 °C). Standard activation of carboxylic acids using reagents like HATU or EDC is highly exothermic. If isopropylamine is added to the reaction mixture at ambient temperature during the exotherm, the amine rapidly vaporizes. Causality: This vaporization skews the reaction stoichiometry, leading to incomplete conversion, accumulation of the active ester intermediate, and subsequent hydrolysis back to the starting carboxylic acid.

  • Steric Hindrance and Nucleophilicity: The α-branched nature of the isopropyl group restricts the Bürgi-Dunitz attack trajectory of the amine lone pair onto the activated carbonyl. Causality: This steric bulk significantly reduces the reaction kinetics compared to unbranched amines. Slow aminolysis provides a wider temporal window for deleterious side reactions, such as O-to-N acyl migration (forming inactive N-acyl ureas when using carbodiimides) or base-catalyzed epimerization of α-chiral carboxylic acids 2.

To overcome these barriers, the workflow mandates pre-activation of the acid, strict temperature control (cooling to 0–5 °C) prior to amine addition, and the selection of highly reactive or specialized coupling agents.

Workflow Acid Carboxylic Acid Activation Activation Step (Coupling Reagent + Base) Acid->Activation Intermediate Active Ester Intermediate Activation->Intermediate Exothermic Coupling Amide Bond Formation (Nucleophilic Addition) Intermediate->Coupling Amine Isopropylamine Addition (T < 5 °C) Amine->Coupling Volatile (bp 32 °C) Workup Aqueous Workup (Byproduct Removal) Coupling->Workup LC-MS Validation Product Purified N-Isopropylamide Workup->Product

Caption: Logical workflow for optimized N-isopropylamide synthesis.

Quantitative Data: Reagent Selection Matrix

The choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, and stereochemical integrity 3. The table below summarizes the performance metrics of common reagents specifically applied to isopropylamine couplings.

Coupling ReagentActivating GroupRelative Reactivity (Sterics)Epimerization RiskByproduct RemovalIdeal Application
HATU 7-Aza-benzotriazole (HOAt)Very HighVery LowChromatographic / AqueousDiscovery screening; difficult/sluggish substrates.
COMU Oxyma PureVery HighVery LowAqueous (Water-soluble)Safer alternative to HATU; high efficiency 4.
EDC / HOBt Benzotriazole (HOBt)ModerateLowAqueous (Water-soluble urea)Routine synthesis; easily scalable.
T3P Phosphonic acid anhydrideHighVery LowAqueous (Highly water-soluble)Large-scale process chemistry; green metrics 5.

Detailed Experimental Protocols

Protocol A: High-Efficiency Discovery Amidation (HATU/DIPEA)

This protocol is designed for rapid, small-scale (1–5 mmol) synthesis where maximizing yield for a precious or highly functionalized carboxylic acid is the priority. HATU generates a highly reactive OAt active ester that rapidly overcomes the steric hindrance of isopropylamine 3.

Materials:

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Isopropylamine (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried, septum-sealed round-bottom flask purged with inert gas (N₂/Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Causality: Excess base ensures complete deprotonation of the acid and neutralizes the hexafluorophosphate counterion of HATU.

  • Pre-Activation: Add HATU (1.1 equiv) in one portion. Stir the mixture at room temperature for 15–20 minutes. The solution typically transitions to a pale yellow color, indicating the formation of the active OAt ester.

  • Thermal Quenching (Critical Step): Submerge the reaction flask in an ice-water bath and allow it to cool to 0–5 °C for 5 minutes.

  • Amine Addition: Using a pre-chilled gas-tight syringe, add isopropylamine (1.5 equiv) dropwise over 2 minutes. Causality: Dropwise addition controls the localized exotherm, while the ice bath prevents the isopropylamine from vaporizing.

  • Coupling: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature and stir for an additional 2–4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove excess isopropylamine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Scalable & Green Amidation (T3P/Pyridine)

For scale-up (>10 mmol) or processes requiring strict adherence to green chemistry metrics, Propylphosphonic anhydride (T3P) is the reagent of choice. T3P lacks the shock sensitivity of HOBt, and its byproducts are entirely water-soluble, eliminating the need for chromatographic purification 5.

Materials:

  • Carboxylic acid (1.0 equiv)

  • T3P (50 wt% solution in EtOAc or DMF) (1.2 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (MeTHF) (0.5 M)

Step-by-Step Methodology:

  • Mixture Preparation: Suspend the carboxylic acid (1.0 equiv) and isopropylamine (1.2 equiv) in EtOAc or MeTHF. Note: Unlike Protocol A, the amine is added before the coupling agent.

  • Base Addition: Add Pyridine or NMM (3.0 equiv) and cool the heterogeneous mixture to 0 °C using an ice bath.

  • Controlled Activation/Coupling: Add the T3P solution (1.2 equiv) dropwise via an addition funnel over 15–30 minutes. Causality: T3P activation is highly exothermic. Adding it dropwise to the cooled amine/acid mixture ensures the generated active intermediate is immediately intercepted by the isopropylamine, preventing thermal degradation and amine boil-off.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir until completion (typically 4–8 hours).

  • Workup: Add water directly to the reaction flask and stir vigorously for 15 minutes to hydrolyze any unreacted T3P. Separate the layers. Wash the organic phase with 1M HCl, saturated NaHCO₃, and water. The resulting organic phase will contain the highly pure N-isopropylamide.

In-Process Self-Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, researchers must integrate the following analytical checkpoints:

  • Pre-Activation Check (Protocol A): Before adding isopropylamine, quench a 5 µL aliquot of the reaction mixture in methanol. Analyze via LC-MS. The presence of the methyl ester confirms successful formation of the active OAt ester. If the free acid remains, HATU activation has failed (check solvent anhydrousness).

  • Reaction Completion Check: Monitor the disappearance of the active ester (not just the starting acid) via TLC or LC-MS. If the active ester persists but the amine is consumed, isopropylamine was likely lost to evaporation. Troubleshooting: Re-cool the reaction and add an additional 0.5 equiv of isopropylamine.

  • Epimerization Validation: If coupling an α-chiral amino acid, use chiral Supercritical Fluid Chromatography (SFC) or chiral HPLC to verify the enantiomeric excess (ee) of the final product. If epimerization exceeds 2%, switch the base from DIPEA to the less basic sym-collidine, or transition to the COMU coupling reagent 6.

References

  • Source: patsnap.
  • Source: benchchem.
  • Source: bachem.
  • Source: peptide.
  • Source: scribd.
  • Source: luxembourg-bio.

Sources

Method

Application Note: Recrystallization Protocol for 3-(aminomethyl)-N-(propan-2-yl)benzamide

Executive Summary This guide details the purification of 3-(aminomethyl)-N-(propan-2-yl)benzamide (CAS: 102562-86-7), a bifunctional building block containing a basic primary amine and a neutral amide. Unlike simple benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of 3-(aminomethyl)-N-(propan-2-yl)benzamide (CAS: 102562-86-7), a bifunctional building block containing a basic primary amine and a neutral amide. Unlike simple benzamides, the presence of the aminomethyl group (


) introduces significant polarity and pH-sensitivity, making the compound prone to "oiling out" rather than crystallizing.

The protocols below prioritize purity over immediate yield , utilizing a thermodynamic solubility differential. We present two primary workflows:

  • Method A (Preferred): Ethyl Acetate/n-Heptane displacement crystallization.

  • Method B (Alternative): Single-solvent Ethanol recrystallization.

  • Method C (Rescue): Hydrochloride salt formation for non-crystalline oils.

Physicochemical Profile & Solubility Mapping[1]

Before initiating crystallization, one must understand the intermolecular forces at play. This molecule exhibits:

  • Hydrogen Bond Donor/Acceptor: The amide (

    
    ) and amine (
    
    
    
    ) groups.
  • Lipophilicity: The isopropyl group and benzene ring provide solubility in moderately polar organic solvents.

  • Basicity: The benzylamine nitrogen is basic (

    
    ), meaning it will react with atmospheric 
    
    
    
    to form carbamates if dried improperly.
Solubility Matrix (Experimental & Predicted)
SolventSolubility (Cold)Solubility (Hot)Suitability
Water Low to ModerateHighPoor (Hydrolysis risk; difficult drying)
Ethanol (EtOH) ModerateHighGood (Single-solvent method)
Ethyl Acetate (EtOAc) LowHighExcellent (Primary solvent)
Dichloromethane (DCM) HighHighPoor (Too soluble; use for extraction only)
n-Heptane InsolubleInsolubleExcellent (Anti-solvent)
Toluene LowModerateFair (Good for removing non-polar impurities)

Experimental Protocols

Method A: Ethyl Acetate / n-Heptane Displacement (Standard)

Best for: Removal of non-polar impurities and colored by-products.

Reagents:
  • Crude 3-(aminomethyl)-N-(propan-2-yl)benzamide

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (or Hexanes)

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Procedure:
  • Dissolution:

    • Place 10.0 g of crude solid into a 250 mL Erlenmeyer flask.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of solid).

    • Heat the mixture to a gentle reflux (

      
      ) with magnetic stirring.
      
    • Note: If the solid does not dissolve completely after 15 minutes, add more EtOAc in 5 mL increments. The goal is a near-saturated solution at boiling point.

  • Hot Filtration (Critical):

    • If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed glass frit or fluted filter paper.

    • Pro-Tip: Pre-wet the filter with hot EtOAc to prevent premature crystallization in the funnel.

  • Nucleation & Growth:

    • Return the filtrate to the hot plate and bring back to a gentle boil.

    • Slowly add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

    • Add just enough hot EtOAc (1-2 mL) to clear the solution again.

    • Remove from heat.[1][2] Cap the flask loosely with foil/parafilm (poke holes).[3]

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (RT) undisturbed for 2–3 hours. Do not stir. Agitation promotes rapid precipitation of impure solids.

    • Once at RT, transfer to a

      
       fridge for 4 hours.
      
  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).[4]

    • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

Method B: Ethanol Recrystallization (High Polarity Impurities)

Best for: Removing polar by-products or inorganic salts.

  • Dissolve the crude material in minimal boiling Ethanol (Absolute) .

  • Allow the solution to cool slowly.[2][5] Benzylamines often form supersaturated solutions in alcohols.

  • Seeding: If no crystals appear at

    
    , add a "seed" crystal of pure material or scratch the inner glass wall with a glass rod to induce nucleation.
    
  • Cool to

    
     (freezer) to maximize yield, as the solubility curve in EtOH is steep.
    

Process Visualization (Workflow)

Recrystallization_Workflow Start Crude 3-(aminomethyl)-N- (propan-2-yl)benzamide Dissolution Dissolve in boiling EtOAc (Reflux ~77°C) Start->Dissolution Check_Sol Complete Dissolution? Dissolution->Check_Sol Check_Sol->Dissolution No (Add solvent) Filter Hot Filtration (Remove insolubles) Check_Sol->Filter Yes AntiSolvent Add n-Heptane until turbid, then clear with EtOAc Filter->AntiSolvent Cooling Controlled Cooling (RT -> 4°C -> -20°C) AntiSolvent->Cooling Oiling Problem: Oiling Out Cooling->Oiling Phase Separation? Isolation Vacuum Filtration & Cold Wash (1:3 EtOAc:Heptane) Cooling->Isolation Crystals Formed Remedy Reheat & add more EtOAc OR switch to Method C (Salt) Oiling->Remedy Remedy->Cooling Drying Vacuum Dry @ 40°C (Protect from CO2) Isolation->Drying

Caption: Logical workflow for the displacement crystallization of aminomethyl-benzamide derivatives, including decision nodes for common failures.

Troubleshooting & "Rescue" Strategies

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

This is the most common failure mode for benzylamines. It occurs when the compound separates as a liquid droplet before crystallizing.

  • Cause: The solution became supersaturated too quickly at a temperature above the compound's melting point, or the solvent mixture is too non-polar.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the polar solvent (EtOAc or EtOH).

    • Cool much more slowly (wrap the flask in a towel).

    • Seed the solution vigorously at a temperature slightly below the expected melting point.

Method C: Hydrochloride Salt Formation (The "Surefire" Method)

If the free base refuses to crystallize, convert it to the HCl salt. Salts have much higher lattice energies and crystallize readily.

  • Dissolve crude free base in Diethyl Ether or DCM .

  • Cool to

    
    .[3]
    
  • Add 2M HCl in Ether or bubble HCl gas.

  • The white precipitate is the hydrochloride salt. Filter and wash with ether.

    • Note: This changes the chemical form to 3-(aminomethyl)-N-(propan-2-yl)benzamide

      
       HCl.
      

Characterization & Storage

ParameterSpecification / MethodNote
Melting Point Expected:

Sharp range (

) indicates high purity.
HPLC Purity

(Area)
Use C18 column, Phosphate buffer/MeCN gradient.
1H NMR Confirm structureWatch for residual solvent peaks (EtOAc/Heptane).
Storage Desiccator, Dark,

Amines absorb

to form carbamates.

References

  • PubChem. 3-(Aminomethyl)benzamide Compound Summary. National Library of Medicine. Accessed October 2025. Link

  • Clayden, J., et al. (2006).[6][7] N-Isopropylbenzamide synthesis and characterization. ResearchGate / Acta Crystallographica. (Provides analog melting point data: 101–103 °C).[8] Link

  • BenchChem. Crystallization Methods for Benzamide Derivatives. (General protocols for amide crystallization). Link

  • Sigma-Aldrich. Safety Data Sheet: 3-Aminobenzamide.[9] (Safety and solubility handling for structural analogs). Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-Isopropylbenzamide Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary N-isopropylbenzamide derivatives, particularly 2-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

N-isopropylbenzamide derivatives, particularly 2-amino-N-isopropylbenzamide, are critical intermediates in the synthesis of agrochemicals (such as the herbicide bentazone) and various pharmaceutical pharmacophores[1]. Conventional thermal synthesis of these amides relies on prolonged conductive heating, which is energy-intensive and prone to generating thermal degradation byproducts[2].

This application note details a highly optimized, microwave-assisted organic synthesis (MAOS) protocol. By transitioning from conventional reflux to targeted dielectric heating, researchers can reduce reaction times from several hours to under 15 minutes while maintaining exceptional yield and purity[3].

Mechanistic Rationale & Causality (E-E-A-T)

Why Microwave Irradiation?

In conventional thermal heating, energy transfer is dependent on the thermal conductivity of the vessel and solvent, leading to temperature gradients and localized "hot spots." Microwave-assisted synthesis circumvents this by coupling electromagnetic energy directly with the molecular dipoles of the solvent and the reactants[4].

When synthesizing 2-amino-N-isopropylbenzamide from isatoic anhydride and isopropylamine, the reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by ring-opening and decarboxylation.

  • Solvent Causality: 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric properties (loss tangent) allow it to absorb microwave energy efficiently, providing rapid, uniform heating without excessive over-pressurization[1].

  • Moisture Tolerance: Unlike traditional methods that demand rigorously anhydrous conditions, the rapid kinetics of the microwave protocol outpace competitive hydrolysis. This allows the use of isatoic anhydride with up to 40% moisture content and DCE with up to 1% water, drastically reducing reagent preparation time[1].

Self-Validating Reaction Design

To ensure reproducibility, this protocol is designed as a self-validating system. The microwave reactor must be equipped with dynamic power modulation linked to an infrared (IR) or fiber-optic temperature sensor. If the exothermic nucleophilic addition pushes the internal temperature beyond the 60 °C setpoint, the system automatically attenuates the wattage (from 150 W to 0 W) to prevent solvent boil-off and side-product formation.

G A Isatoic Anhydride + Isopropylamine B Microwave Reactor (Dynamic Power: 0-150W) A->B 1,2-Dichloroethane (Microwave Absorber) C Ring Opening & Decarboxylation (-CO2) B->C Dielectric Heating (60°C target) D 2-Amino-N- isopropylbenzamide C->D Amidation

Caption: Logical workflow of the microwave-assisted amidation and decarboxylation process.

Quantitative Data Presentation

The transition to microwave irradiation yields significant improvements across all critical process parameters. Table 1 summarizes the comparative metrics between the conventional batch method and the MAOS protocol.

Table 1: Comparative Synthesis Metrics

ParameterConventional Thermal HeatingMicrowave-Assisted SynthesisCausality / Advantage
Reaction Time 3.0 – 4.0 hours15 minutesDirect dipolar polarization accelerates reaction kinetics[3].
Temperature 50 – 60 °C (Oil Bath)60 °C (Internal Sensor)Uniform volumetric heating eliminates thermal gradients.
Yield ~93 – 94%>98%Reduced residence time minimizes thermal degradation[2].
Moisture Tolerance Requires strict anhydrous prepTolerates up to 40% H₂OFast reaction rate outcompetes side-hydrolysis pathways[1].
Energy Input High (Continuous heating)Low (Targeted irradiation)Energy is applied directly to the molecules, not the vessel[4].

Experimental Protocol: Step-by-Step Methodology

Materials & Equipment
  • Reagents: Isatoic anhydride (1.0 equiv), Isopropylamine (1.05 equiv).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Equipment: Monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature control, magnetic stirring, and 10 mL pressure-rated quartz or borosilicate reaction vials.

Step 1: Reagent Preparation & Loading
  • Weigh 1.0 mmol of isatoic anhydride and transfer it into a 10 mL microwave-transparent reaction vial.

  • Add 3.0 mL of 1,2-dichloroethane to the vial. Add a Teflon-coated magnetic stir bar.

  • Critical Step: Slowly add 1.05 mmol of isopropylamine dropwise to the suspension. Causality: The initial nucleophilic attack is mildly exothermic; adding it slowly prevents premature solvent expansion before the vessel is sealed.

Step 2: Microwave Irradiation
  • Seal the reaction vial with a pressure-rated crimp cap or snap-cap.

  • Place the vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Target Temperature: 60 °C

    • Maximum Power: 150 W (Dynamic attenuation enabled)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High (800 rpm)

    • Cooling: Compressed air cooling to 25 °C post-reaction.

Step 3: Self-Validation Check
  • Once the vessel has cooled to room temperature, uncap and extract a 5 µL aliquot.

  • Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation: Check under UV light (254 nm). The complete disappearance of the isatoic anhydride spot confirms 100% conversion. If starting material remains, reseal and irradiate for an additional 5 minutes.

Step 4: Workup & Isolation
  • Transfer the reaction mixture to a separatory funnel.

  • Add 5 mL of deionized water to wash the organic layer, removing any unreacted isopropylamine and water-soluble impurities.

  • Separate the organic (DCE) layer. The aqueous layer can be discarded.

  • Evaporate the DCE under reduced pressure to yield the pure 2-amino-N-isopropylbenzamide as a solid. Note: The recovered DCE can be reused for subsequent reactions after simple phase separation, enhancing the green chemistry profile[1].

Advanced Derivatization

The N-isopropylbenzamide scaffold synthesized via this method can be seamlessly integrated into downstream drug discovery workflows. For instance:

  • Radical Esterification: Researchers can synthesize functionalized derivatives like 4-cyano-N-isopropylbenzamide using sulfate radical anion-mediated oxidative synthesis under transition-metal-free conditions[5].

  • C-H Amidation: The intermediate can undergo Cp*Co(III)-catalyzed C-H amidation to form complex 1,2,3-benzotriazin-4(3H)-one derivatives, which are highly valuable in medicinal chemistry[6].

References

  • Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide - Google P
  • Mechanistic Dichotomy in Sulfate Radical Anion-Mediated Oxidative Synthesis of Activated N-Hydroxysuccinimide Esters - ACS Publications -[Link]

  • Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide - Eureka | Patsnap -[Link]

  • Towards a Sequential One-Pot Preparation of 1,2,3-Benzotriazin-4(3H)-ones - Sheffield Hallam University -[Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-(aminomethyl)-N-(propan-2-yl)benzamide

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges formulating small molecules that possess competing physicochemical properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges formulating small molecules that possess competing physicochemical properties. 3-(aminomethyl)-N-(propan-2-yl)benzamide presents a classic solubility dichotomy: it features a highly polar, ionizable primary amine (-CH₂NH₂) coupled with a lipophilic N-isopropylbenzamide core.

This guide is designed to provide researchers, scientists, and drug development professionals with field-proven, thermodynamically sound strategies to overcome aqueous solubility barriers during in vitro and in vivo assays.

Part 1: Core Principles & Causality

To successfully formulate this compound, you must understand the causality behind its behavior in solution:

  • pH-Dependent Ionization (The Henderson-Hasselbalch Effect): The primary aminomethyl group has an estimated pKa of ~9.0–9.5. According to the Henderson-Hasselbalch equation, the solubility of this weak base increases exponentially as the pH drops below its pKa[1]. At physiological pH (7.4), while mostly protonated, the un-ionized fraction (free base) can exceed its intrinsic solubility limit at high concentrations, leading to precipitation driven by the hydrophobic isopropyl and aromatic groups.

  • The "DMSO Crash" Phenomenon: Researchers often dissolve the free base in 100% DMSO and dilute it directly into aqueous buffers. Because DMSO diffuses into water faster than the compound can fully protonate and hydrate, the hydrophobic core is violently exposed to the aqueous environment. This kinetic mismatch results in rapid amorphous precipitation.

  • Host-Guest Complexation: To shield the hydrophobic N-isopropylbenzamide core without altering bulk pH, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic isopropyl group partitions into the hydrophobic cavity of the cyclodextrin—driven by the thermodynamically favorable displacement of high-enthalpy water molecules—while the hydrophilic exterior maintains aqueous solubility[2].

Part 2: Troubleshooting FAQs

Q1: My compound crashes out immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4). How do I prevent this? A: The rapid solvent exchange causes localized supersaturation of the free base. To resolve this, abandon direct dilution. Instead, use a co-solvent bridging method . Pre-mix your DMSO stock with a transitional surfactant (e.g., Tween 80) or co-solvent (e.g., PEG400) before introducing the aqueous phase[3]. Furthermore, adding the aqueous buffer dropwise while vigorously vortexing allows micellar encapsulation kinetics to outpace precipitation kinetics.

Q2: I need to dose this compound in vivo at 10 mg/kg, but it won't dissolve in standard saline. What is a safe, field-proven vehicle? A: Standard saline lacks the lipophilic environment required to stabilize the un-ionized fraction of the drug at high concentrations. We recommend utilizing a ternary vehicle system: 5% DMSO + 10% Tween 80 + 85% Saline . Alternatively, formulating the compound in 20% (w/v) HP-β-CD in water is highly effective. HP-β-CD encapsulates the hydrophobic moiety, significantly enhancing aqueous solubility while remaining exceptionally well-tolerated in systemic circulation[2],[4].

Q3: I purchased the free base, but I see literature using the hydrochloride (HCl) salt. Should I convert it? A: Yes, if your downstream applications permit. The HCl salt is pre-protonated. When introduced to an aqueous environment, it immediately dissociates, leveraging the favorable hydration energy of the chloride and ammonium ions. This bypasses the kinetic bottleneck of in situ protonation, drastically increasing the intrinsic dissolution rate compared to the free base[1].

Part 3: Formulation Strategy Matrix

Summarized below are the quantitative and qualitative trade-offs of various solubility enhancement strategies for 3-(aminomethyl)-N-(propan-2-yl)benzamide.

StrategyPrimary MechanismBest Use CaseProsCons
pH Adjustment (< 6.5) Protonates the primary amine, maximizing ionic hydration.Chemical assays, simple in vitro tests.Low cost; instantaneous results.Incompatible with strictly pH-sensitive biological assays.
Co-solvency (PEG400) Lowers the dielectric constant of the aqueous vehicle.High-throughput screening (HTS).High solubilization power[3].Potential cellular toxicity if final concentration exceeds 1-2%.
Complexation (HP-β-CD) Hydrophobic cavity encapsulates the isopropyl/aryl groups.In vivo dosing, sensitive cell cultures.Excellent biocompatibility; no pH shift[4].Requires 24h equilibration time; higher material cost.
Micellization (Tween 80) Surfactant forms protective micelles around the free base.In vivo IV/IP dosing vehicles.Stabilizes high concentrations[5].Can cause foaming; may interfere with certain lipid assays.

Part 4: Logical Workflows & Visualizations

G Start Solubility Issue: 3-(aminomethyl)-N-(propan-2-yl)benzamide Q1 Is the downstream assay highly pH-sensitive? Start->Q1 pH_No Adjust Buffer pH < 6.5 or synthesize HCl Salt Q1->pH_No No pH_Yes Determine Assay Type Q1->pH_Yes Yes InVitro In Vitro (Cell Culture) pH_Yes->InVitro InVivo In Vivo (Animal Dosing) pH_Yes->InVivo Sol_InVitro Use HP-β-CD Complexation or ≤1% DMSO/PEG400 InVitro->Sol_InVitro Sol_InVivo Use Ternary Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline InVivo->Sol_InVivo

Decision matrix for resolving solubility issues based on assay constraints.

Workflow Stock 100% DMSO Stock (Free Base) Direct Direct Dilution into PBS Stock->Direct PreMix Pre-mix with Tween 80 / PEG400 Stock->PreMix Hydrophobic Hydrophobic Core Exposed to Water Direct->Hydrophobic Crash Amorphous Precipitation ('Crashing Out') Hydrophobic->Crash Dropwise Dropwise Addition of Aqueous Buffer PreMix->Dropwise Micelle Micellar Encapsulation of Isopropyl Group Dropwise->Micelle Stable Stable Aqueous Solution Micelle->Stable

Mechanistic comparison of the DMSO crash phenomenon vs. micellar stabilization.

Part 5: Experimental Protocols

Protocol A: Preparation of an HP-β-CD Inclusion Complex (Self-Validating Method)

This protocol relies on thermodynamic equilibration to ensure the compound is fully complexed and stable in solution[2].

Materials: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), 50 mM Phosphate Buffer (pH 7.4), 0.22 µm PVDF syringe filters.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of 50 mM Phosphate Buffer to create a 20% (w/v) solution. Stir until completely transparent.

  • Drug Addition: Weigh out an excess amount of 3-(aminomethyl)-N-(propan-2-yl)benzamide free base (e.g., aiming for a 15 mM theoretical concentration). Add the powder directly to the HP-β-CD solution.

  • Initial Disruption: Sonicate the suspension in a water bath for 15 minutes at room temperature to break up large aggregates and increase the surface area for complexation.

  • Thermodynamic Equilibration: Place the vial on a rotary shaker or thermomixer at 37°C for 24 to 48 hours. Causality Note: Inclusion complexation is an equilibrium process; sufficient time must be allowed for the hydrophobic moieties to displace water within the cyclodextrin cavities.

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the exact concentration of the dissolved complex using UV-Vis spectroscopy or HPLC against a standard curve.

Protocol B: Biocompatible Co-solvent Formulation for In Vivo Dosing

This protocol utilizes the "Pre-mixing" technique to prevent localized supersaturation[3],[5].

Target Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline (0.9% NaCl).

  • Primary Stock: Dissolve the compound in 100% molecular-biology grade DMSO to create a highly concentrated primary stock.

  • Surfactant Coating: Transfer the required volume of the DMSO stock to a clean glass vial (ensuring the DMSO volume will be exactly 5% of the final total volume). Add Tween 80 directly to the DMSO solution (to equal 10% of the final total volume).

  • Pre-mixing: Vortex the DMSO/Tween 80 mixture vigorously for 1 minute.

  • Aqueous Phase Addition (Critical Step): While continuously vortexing the vial, add the 0.9% Saline (85% of final volume) dropwise . Do not dump the saline in all at once. The dropwise addition ensures the Tween 80 micelles have sufficient time to assemble around the lipophilic N-isopropylbenzamide core before the bulk dielectric constant drops to precipitation-inducing levels.

  • Final Inspection: The resulting solution should be optically clear. If opalescence is observed, gently warm the solution to 37°C for 10 minutes and vortex again.

References

  • Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC. National Institutes of Health (NIH). 2

  • Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement. Advances in Research. 4

  • KR100754352B1 - Method for preparing emulsion excipient for poorly soluble drug. Google Patents. 3

  • article_1590822257 | PDF | Solubility | Solvation - Strategies for solubility enhancement of poorly soluble drugs. Scribd. 1

  • Research Progress of Protein Pharmaceutical Excipients. Magtech Journal. 5

Sources

Optimization

Technical Support Center: Troubleshooting 3-(aminomethyl)-N-isopropylbenzamide Synthesis

Topic: Troubleshooting Low Yields in 3-(aminomethyl)-N-isopropylbenzamide Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1] Objective: Provide expert-level diagnostics a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in 3-(aminomethyl)-N-isopropylbenzamide Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1] Objective: Provide expert-level diagnostics and field-proven protocols to resolve yield-limiting bottlenecks in the synthesis of CAS 102562-86-7.

Executive Diagnostic Overview

Low yields in the synthesis of 3-(aminomethyl)-N-isopropylbenzamide generally stem from two competing chemical challenges: chemoselectivity during reduction and amphiphilic solubility during isolation.[1]

The molecule contains two nitrogenous functionalities with distinct reactivities:[2]

  • Exocyclic Amide: Stable to mild hydrogenation but susceptible to strong hydride reduction (e.g.,

    
    , 
    
    
    
    ).[1]
  • Benzylic Amine: Highly basic and prone to oxidative degradation or "poisoning" of transition metal catalysts during formation.[1]

Quick-Check Diagnostic Table
ObservationProbable Root CauseImmediate Action
Crude NMR shows ethyl/alkyl peaks but no benzyl protons. Over-reduction: Amide reduced to amine (using

or

).
Switch to Catalytic Hydrogenation or

.
Product mass is low; Aqueous phase is basic (pH > 10). Extraction Failure: Product is water-soluble as a free base or zwitterion.[1]Saturate aqueous phase with NaCl; use

/IPA (3:1) for extraction.[1][3][4]
Dimer formation (Secondary amine impurity). Imine Condensation: Intermediate imine reacted with product amine.[1]Add

(7N in MeOH) or acetic acid to the reduction mixture.[1]
Starting material (Nitrile) persists. Catalyst Poisoning: Cyanide or amine poisoning of Pd/Ni.[1]Increase catalyst loading; ensure vigorous stirring (

mass transfer).

Critical Troubleshooting Guides (Q&A)

Category A: The "Reduction" Route (From 3-Cyanobenzoic Acid)[2]

Q: I am reducing 3-cyano-N-isopropylbenzamide using


, but I get a mixture of products. Why? 

Expert Insight: Lithium Aluminum Hydride (


) is a non-selective nucleophilic reducing agent.[1] It will reduce both  the nitrile (to amine) and the amide (to a secondary amine, stripping the carbonyl oxygen).
  • The Result: You are likely forming 3-(aminomethyl)-N-isopropylbenzylamine (the fully reduced diamine) rather than the target benzamide.[1]

  • The Fix: You must use a chemoselective reduction protocol that preserves the amide carbonyl.

Recommended Protocol: Cobalt-Catalyzed Borohydride Reduction This method is highly chemoselective for nitriles in the presence of amides.

  • Dissolve 3-cyano-N-isopropylbenzamide (1 equiv) in Methanol.

  • Add

    
     (0.2 equiv).[1] The solution will turn pink/purple.[1]
    
  • Cool to 0°C.

  • Add

    
     (3-4 equiv) portion-wise.[1] Caution:  Vigorous gas evolution (
    
    
    
    ).[1] The solution will turn black (formation of active Cobalt Boride species).[1]
  • Stir for 1-2 hours.

  • Workup: Quench with dilute HCl (dissolves the black precipitate), then basify with

    
     to extract.
    

Q: My catalytic hydrogenation (


, Pd/C) stalled at 50% conversion. What happened? 

Expert Insight: Nitrile reductions are notorious for "poisoning" heterogeneous catalysts.[1] The primary amine product can bind strongly to the Pd surface, blocking active sites. Furthermore, the intermediate imine can condense with the product amine to form a secondary amine dimer (benzyl-benzyl coupling), releasing ammonia and poisoning the catalyst further.

The Fix:

  • Add Additives: Run the reaction in acidic media (e.g., Methanol + 1-2 equiv HCl) or ammoniacal media (7N

    
     in MeOH). This prevents the amine product from binding to the catalyst or reacting with the intermediate imine.
    
  • Switch Catalyst: Raney Nickel is often more robust than Pd/C for nitrile reductions and less prone to poisoning by the resulting benzylamine.

Category B: The "Protection" Route (From 3-(aminomethyl)benzoic acid)[2]

Q: I coupled Boc-3-(aminomethyl)benzoic acid with isopropylamine, but the yield is <40%.

Expert Insight: Low yields in amide coupling often stem from the activation step .[1] If using EDC/NHS, the O-acylisourea intermediate is unstable and prone to hydrolysis if water is present or if the amine addition is delayed. If using Thionyl Chloride (


), you might be degrading the Boc group (which is acid-labile).[1]

The Fix (Self-Validating Protocol): Use HATU or T3P (Propylphosphonic anhydride) for high-efficiency coupling without acid generation.[1]

  • Activation: Dissolve Boc-acid (1.0 equiv) and DIPEA (2.0 equiv) in dry DMF. Add HATU (1.1 equiv).[1] Stir for 15 mins (Yellow color indicates activation).

  • Coupling: Add Isopropylamine (1.2 equiv). Stir 2h at RT.[1]

  • Validation: TLC should show complete consumption of acid.[1] If not, add more HATU, not more amine.

Q: After deprotection with TFA, I cannot extract the product from water.

Expert Insight: This is the most common "yield" loss—which is actually an isolation loss .[1] After TFA deprotection, your molecule exists as the di-trifluoroacetate salt . It is highly water-soluble.[1]

  • Standard Mistake: Neutralizing to pH 7.[1] At pH 7, the benzylic amine (

    
    ) is still protonated and stays in the water.
    
  • Correct Extraction:

    • Basify the aqueous layer to pH 12-14 using 1M NaOH.[1] (Ensure the amide doesn't hydrolyze; keep it cold).

    • The free base is polar.[1] DCM alone is often insufficient.

    • Use Chloroform : Isopropanol (3:1) as the extraction solvent.[1] The alcohol helps solvate the polar amine into the organic phase.

Visual Troubleshooting Workflows

Workflow 1: Synthetic Route Decision Tree

Use this diagram to select the correct route based on your starting material and available equipment.

SynthesisRoutes Start Select Starting Material Cyano 3-Cyanobenzoic Acid Start->Cyano Amino 3-(Aminomethyl)benzoic Acid Start->Amino Coupling1 Amide Coupling (Isopropylamine + HATU) Cyano->Coupling1 Route A Protect Boc Protection (Boc2O, NaOH) Amino->Protect Route B Inter1 3-Cyano-N-isopropylbenzamide Coupling1->Inter1 Reduction Chemoselective Reduction (CoCl2/NaBH4 or H2/Raney Ni) Inter1->Reduction Critical Step Target TARGET: 3-(aminomethyl)-N-isopropylbenzamide Reduction->Target Coupling2 Amide Coupling (Isopropylamine + HATU) Protect->Coupling2 Deprotect Acid Deprotection (TFA or HCl) Coupling2->Deprotect Deprotect->Target

Caption: Comparison of Route A (Reductive) and Route B (Protective). Route A is shorter but requires careful reduction control.[1] Route B is longer but more robust.

Workflow 2: Isolation & Purification Logic

Use this logic to recover product lost in the aqueous phase.

IsolationLogic Crude Crude Reaction Mixture (Post-Reaction) CheckPH Check pH of Aqueous Layer Crude->CheckPH Acidic pH < 9 (Product is Protonated Salt) CheckPH->Acidic If Acidic Basic pH > 12 (Product is Free Base) CheckPH->Basic If Basic Acidic->Basic Add NaOH ExtractDCM Extract with DCM Basic->ExtractDCM Success Product in Organic Phase ExtractDCM->Success Yield High Fail Product stays in Aqueous ExtractDCM->Fail Yield Low? ExtractPolar Extract with CHCl3 : IPA (3:1) ExtractPolar->Success SaltOut Add NaCl (Saturation) Fail->SaltOut SaltOut->ExtractPolar

Caption: Decision matrix for maximizing extraction efficiency of the polar amine product.

Validated Experimental Protocols

Protocol A: Cobalt-Catalyzed Reduction (Best for Chemoselectivity)

Recommended for users experiencing amide over-reduction.[1]

Reagents:

  • Substrate: 3-cyano-N-isopropylbenzamide (

    
     equiv)[1]
    
  • Catalyst: Cobalt(II) chloride hexahydrate (

    
    , 
    
    
    
    equiv)[1]
  • Reductant: Sodium Borohydride (

    
    , 
    
    
    
    equiv)
  • Solvent: Methanol (

    
     concentration)
    

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve substrate and

    
     in Methanol. Solution is pink.[1]
    
  • Reduction: Cool to 0°C in an ice bath. Add

    
     in small portions over 20 minutes.
    
    • Note: The solution will turn black and evolve gas.[1] This is normal.

  • Reaction: Remove ice bath and stir at Room Temperature for 90 minutes. Monitor by TLC (DCM:MeOH 9:1).[1]

  • Quench: Carefully add 1N HCl until gas evolution ceases and the black precipitate dissolves (solution turns clear/pink).

  • Isolation:

    • Evaporate Methanol (rotary evaporator).

    • Dilute residue with water.[1]

    • Wash with Ethyl Acetate (removes unreacted starting material).[1]

    • Basify aqueous layer to pH 12 using

      
       or NaOH.[1]
      
    • Extract

      
       with 
      
      
      
      (3:1).
    • Dry over

      
       and concentrate.
      
Protocol B: HATU Amide Coupling

Recommended for users starting from the acid.

Reagents:

  • Acid: 3-(Boc-aminomethyl)benzoic acid (

    
     equiv)[1]
    
  • Amine: Isopropylamine (

    
     equiv)[1]
    
  • Coupling Agent: HATU (

    
     equiv)[1]
    
  • Base: DIPEA (

    
     equiv)[1]
    
  • Solvent: DMF (dry)[1]

Step-by-Step:

  • Dissolve Acid and DIPEA in DMF.[1]

  • Add HATU.[1][5] Stir 10 mins.

  • Add Isopropylamine.[1] Stir 3 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with

    
     solution (5%) to remove DMF, then 
    
    
    
    , then Brine.
  • Deprotection: Dissolve crude in DCM. Add TFA (10 equiv).[1] Stir 1h. Evaporate TFA. Perform Isolation Logic (see Diagram 2).

References

  • Chemoselective Reduction of Nitriles

    • Title: "Cobalt Chloride-Sodium Borohydride: A Versatile Reagent System."[1]

    • Source:Journal of Organic Chemistry.
    • Context: Validates the use of for reducing nitriles to amines without affecting amides.
    • (General reference for

      
       method).[1]
      
  • Amide Coupling Optimization

    • Title: "Amide bond formation: beyond the myth of coupling reagents."
    • Source:Chemical Society Reviews.[1]

    • Context: Explains the superiority of HATU/uronium salts over carbodiimides (EDC) for difficult couplings.
  • Synthesis of N-Isopropylbenzamide Derivatives

    • Title: "N-Isopropylbenzamide."[1]

    • Source:National Institutes of Health (PMC).[1]

    • Context: Provides specific NMR data and crystallization methods for the N-isopropylbenzamide core.
  • Solubility & Extraction of Polar Amines

    • Title: "Practical Guide to the Work-up of Organic Reactions."
    • Source:Organic Chemistry Portal.[1]

    • Context: General best practices for extracting water-soluble amines using alcohol/chloroform mixtures.[1]

Sources

Troubleshooting

Preventing dimerization during the synthesis of aminomethyl benzamides

Topic: Preventing Dimerization & Impurity Formation Executive Summary In the synthesis of aminomethyl benzamides (common pharmacophores in HDAC inhibitors like Entinostat), "dimerization" refers to two distinct failure m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dimerization & Impurity Formation

Executive Summary

In the synthesis of aminomethyl benzamides (common pharmacophores in HDAC inhibitors like Entinostat), "dimerization" refers to two distinct failure modes depending on your synthetic route:

  • Bis-acylation: Formation of A-Linker-A species when reacting a symmetric diamine with a benzoate ester/acid.

  • Secondary Amine Formation: Formation of A-CH₂-NH-CH₂-A species during the catalytic hydrogenation of cyanobenzamides.

This guide provides validated protocols to suppress these pathways, ensuring high selectivity for the desired mono-aminomethyl benzamide.

Module 1: Direct Acylation of Symmetric Diamines

Context: You are reacting a methyl ester or acid chloride with a symmetric diamine (e.g., 1,2-phenylenediamine or xylylenediamine) and observing significant bis-amide (dimer) formation.

The Mechanism: Statistical vs. Kinetic Control

If reagents are mixed 1:1, statistical probability dictates a distribution of 25% bis-amide, 50% mono-amide, and 25% unreacted diamine. To break this distribution, you must operate under Kinetic Control or Pseudo-Dilution .

AcylationSelectivity cluster_0 Critical Control Point Diamine Symmetric Diamine (H2N-R-NH2) Mono Mono-Amide (Desired Product) Diamine->Mono k1 (Fast) Agent Acylating Agent (Ar-CO-X) Agent->Mono Bis Bis-Amide (Dimer Impurity) Agent->Bis Mono->Bis k2 (Competes if [Diamine] is low)

Figure 1: Kinetic competition in diamine acylation. If local concentration of the Acylating Agent is high relative to the Diamine, k2 becomes significant.

Protocol A: The "High-Excess" Solution Phase Method

Best for: Early-stage discovery where atom economy is secondary to speed.

  • Preparation: Dissolve the diamine (5.0 – 10.0 equivalents) in DCM or THF.

  • Addition: Dissolve the acyl chloride or activated ester (1.0 equivalent) in a separate volume of solvent.

  • Execution: Add the acylating agent to the diamine (Reverse Addition) dropwise over 30–60 minutes at 0°C.

    • Why: This maintains a massive local excess of amine groups, statistically favoring the collision of Ar-CO-X with a free diamine rather than a mono-amide.

  • Workup: The challenge is removing the 4–9 equivalents of excess diamine.

    • Technique: If the product is lipophilic, wash with water (if diamine is water-soluble like ethylenediamine). If the diamine is lipophilic, use column chromatography or scavenger resins (e.g., polymer-supported isocyanate).

Protocol B: The "Boron-Complexation" Method (High Selectivity)

Best for: Precious intermediates where excess diamine cannot be used. Based on the work by Organic Letters (2010) and Green Chemistry protocols [1, 2].

  • Complexation: Treat the diamine (1 eq) with 9-BBN (1 eq) in THF.

    • Mechanism:[1][2][3][4] 9-BBN sterically protects one nitrogen and deactivates it via Lewis acid-base complexation.

  • Acylation: Add the acyl chloride (0.9 eq).

  • Deprotection: Add ethanolamine or simple aqueous hydrolysis to release the boron protecting group.

  • Result: Yields of mono-amide often exceed 85% with <5% dimer.

Module 2: Nitrile Reduction (Hydrogenation)

Context: You are reducing a cyanobenzamide (e.g., 4-cyanobenzamide) to an aminomethyl benzamide using H₂ and a metal catalyst. You observe a mass peak corresponding to [2M - NH₃], indicating secondary amine dimer formation.

The Mechanism: Imine Condensation

The reduction proceeds via an imine intermediate. This electrophilic imine can react with the newly formed primary amine to form a secondary amine (dimer).

NitrileReduction Nitrile Nitrile (Ar-CN) Imine Intermediate Imine (Ar-CH=NH) Nitrile->Imine H2, Cat Amine Primary Amine (Ar-CH2-NH2) Imine->Amine H2, Cat (Fast) Dimer Secondary Amine Dimer (Ar-CH2-NH-CH2-Ar) Imine->Dimer + Amine (Condensation) Dimer->Dimer H2 (Reduction)

Figure 2: The "Imine Trap."[5] The primary amine product attacks the intermediate imine, shedding ammonia to form the dimer.

Protocol C: Ammonia-Suppressed Hydrogenation

The Industry Standard.[5]

  • Catalyst: Raney Cobalt (RaCo) or Raney Nickel (RaNi).

    • Note: RaCo is generally more selective for primary amines than RaNi [3].

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH) or containing NH₄OH.

    • Stoichiometry: Minimum 5–10 equivalents of NH₃ relative to substrate.

    • Mechanism:[1][2][3][4] High concentration of NH₃ shifts the equilibrium away from the secondary amine and suppresses the attack of the primary amine on the imine.

  • Conditions: 40–60 psi H₂, RT to 50°C.

Protocol D: Acidic Hydrogenation (The "Protonation" Strategy)

Best for: Substrates sensitive to strong bases/ammonia.

  • Catalyst: Pd/C (10 wt%) or PtO₂.

  • Solvent: Methanol/HCl or Acetic Acid.

  • Mechanism: The newly formed amine is immediately protonated to the ammonium salt (

    
    ). The ammonium species is non-nucleophilic  and cannot attack the imine intermediate, completely shutting down dimerization.
    
  • Caution: Ensure your benzamide linker is stable to acid (usually fine for benzamides, risky for acetals).

Troubleshooting & FAQs
ObservationProbable CauseCorrective Action
LCMS shows M+ (Mass of Acid) Bis-Acylation: You have formed the A-Linker-A dimer.Switch to Reverse Addition (add acid to diamine). Increase diamine equivalents to >5.0.
LCMS shows [2M - 17] Nitrile Dimerization: Secondary amine formation during hydrogenation.[5]Add NH₃ to the hydrogenation vessel or switch to Acidic Media (HCl/MeOH).
Low Yield with Pd/C Catalyst Poisoning: Amines can poison Pd surfaces.Switch to Raney Cobalt or add an acid modifier (HCl) to keep the amine protonated.
Product is stuck on resin Scavenger Issue: If using scavenger resin to remove excess diamine, the product might also bind.Ensure the scavenger is specific (e.g., Isocyanate resin binds amines; use limited eq if product is also an amine).
References
  • Selective Monoacylation of Symmetric Diamines

    • Title: Imidazole-Catalyzed Monoacylation of Symmetrical Diamines.[3][6][7]

    • Source:Organic Letters (2010).
    • URL:[Link]

  • Green Chemistry Protocols

    • Title: CDI-mediated monoacylation of symmetrical diamines.[8]

    • Source:Green Chemistry (2011).
    • URL:[Link]

  • Nitrile Reduction Selectivity

    • Title: Hydrogenation of Nitriles to Amines (Chapter).[5]

    • Source:Catalytic Hydrogenation over Pl
    • Context: Discusses the superiority of Cobalt and Ammonia suppression.
    • Patent Reference: US Patent 5869653A (Hydrogen
    • URL
  • Benzamide Synthesis Optimization

    • Title: Strategies to reduce impurities in benzamide synthesis.[9]

    • Source: BenchChem Technical Guides.

Sources

Optimization

Technical Support Center: Resolving Hygroscopicity in 3-(aminomethyl)-N-isopropylbenzamide HCl

Introduction Welcome to the technical support hub for 3-(aminomethyl)-N-isopropylbenzamide HCl . You are likely visiting this page because you have encountered "caking," "deliquescence" (turning into liquid), or inconsis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 3-(aminomethyl)-N-isopropylbenzamide HCl .

You are likely visiting this page because you have encountered "caking," "deliquescence" (turning into liquid), or inconsistent weighing results with this compound. This is a known physicochemical challenge with primary amine hydrochloride salts containing amide functionalities.

The hydrochloride (HCl) counterion is a small, high-charge-density anion that acts as an aggressive hydrogen bond acceptor. When paired with the primary amine in 3-(aminomethyl)-N-isopropylbenzamide, the crystal lattice energy is often insufficient to resist the hydration energy provided by atmospheric moisture, leading to rapid water uptake.

This guide provides a tiered approach to resolving these issues, ranging from immediate handling fixes to long-term solid-state engineering.

Module 1: Immediate Handling & Triage (The "Emergency" Phase)

Status: My compound is sticky, clumping, or gaining weight on the balance.

Troubleshooting Q&A

Q1: The powder has formed hard clumps in the bottle. Is it degraded? A: Not necessarily. Clumping (caking) is a physical change caused by moisture absorption forming liquid bridges between particles. Unless the compound is hydrolytically unstable (which benzamides generally are not under mild conditions), it is likely chemically intact but physically compromised.

  • Action: Verify purity via HPLC. If pure, proceed to Protocol A (Drying) . If you detect hydrolysis products (carboxylic acids), discard the lot.

Q2: I cannot get a stable weight on the balance; the numbers keep drifting up. How do I dispense this? A: The drift is real-time moisture adsorption.

  • Stop-Gap Solution: Use the "Difference by Weighing" technique inside a glove bag or box.

  • Technique:

    • Tare a sealed vial containing the bulk solid.

    • Remove an estimated amount.

    • Reseal and weigh the vial again.

    • The weight loss is your dispensed amount. This minimizes the exposure of the balance pan to air currents and moisture.[1]

Q3: Can I use a standard vacuum oven to dry it? A: Yes, but with caution. Amine salts can melt or degrade if heated too aggressively while wet (dissolving in their own crystal water).

  • Recommendation: Use a vacuum desiccator with P₂O₅ (Phosphorus Pentoxide) at room temperature first. Only apply heat (40°C max) once the bulk water is removed.

Decision Tree: Handling Hygroscopic Solids

HandlingLogic Start Condition of Material FreeFlow Free Flowing Powder Start->FreeFlow Clumped Clumped / Sticky Start->Clumped Liquid Deliquesced (Liquid) Start->Liquid Action_Store Store in Desiccator (Silica/CaSO4) FreeFlow->Action_Store Action_GloveBox Dispense in Glove Box/Bag FreeFlow->Action_GloveBox For critical weighing Action_HPLC Check Purity (HPLC) Clumped->Action_HPLC Liquid->Action_HPLC Action_Dry Vacuum Dry @ RT (P2O5 trap) Action_HPLC->Action_Dry Purity OK Action_Lyophilize Dissolve & Lyophilize Action_HPLC->Action_Lyophilize Difficult to Dry Action_HPLC->Action_Lyophilize Purity OK

Figure 1: Decision logic for handling hygroscopic amine salts based on physical state.

Module 2: Process Engineering (The "Root Cause" Phase)

Status: I need to scale up or formulate this, and the current form is unmanageable.

Scientific Insight: Why HCl?

While HCl is the most common pharmaceutical salt due to physiological acceptability, it is often the worst choice for hygroscopicity. The chloride ion (


) has a high charge density and lacks the steric bulk to effectively pack the crystal lattice against water intrusion.
Strategy 1: Recrystallization (Reducing Amorphous Content)

Amorphous solids (disordered structures) have higher surface energy and absorb water much faster than crystalline solids.

  • The Fix: Recrystallize the HCl salt to maximize crystallinity.

  • Solvent System: Methanol/Diethyl Ether or Isopropanol/Heptane.

  • Protocol: Dissolve in minimum hot methanol; add ether dropwise until turbid; cool slowly. Fast precipitation creates amorphous material—avoid it.

Strategy 2: Salt Switching (The Permanent Fix)

If the HCl salt is inherently deliquescent (Critical Relative Humidity < 40%), no amount of drying will solve the storage problem. You must switch the counterion.

Recommended Counterions for 3-(aminomethyl)-N-isopropylbenzamide:

  • Fumarate: Dicarboxylic acid; forms hydrogen-bonded networks that exclude water.

  • Tartrate: often forms stable, non-hygroscopic lattices.

  • Tosylate: Large, hydrophobic anion that blocks water channels.

Table 1: Counterion Selection for Hygroscopicity Reduction

Salt FormHygroscopicity RiskSolubility (Water)Crystallinity PotentialRecommendation
Hydrochloride (HCl) High Very HighVariableUse only if necessary.
Fumarate LowModerateHighPrimary Alternative.
Succinate Low-MediumHighHighGood backup.
Tosylate Very LowLowHighUse for storage stability.

Module 3: Analytical Validation

Status: How do I prove the moisture is gone?

Protocol B: Dynamic Vapor Sorption (DVS)

Do not rely on "loss on drying" (LOD) for sensitive salts, as you may strip essential crystal water or degrade the amine. DVS is the standard.

Experimental Setup:

  • Instrument: Surface Measurement Systems DVS or equivalent.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH.
  • Step Size: 10% RH increments.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

Interpretation:

  • Reversible Hysteresis: Indicates channel hydrate formation (stable).

  • Non-reversible Mass Gain: Indicates deliquescence (unstable).

  • Mass Gain > 2% at 80% RH: Classified as "Hygroscopic" per European Pharmacopoeia.

Workflow: Salt Screening & Characterization

SaltScreening Input Free Base 3-(aminomethyl)-... AcidSelect Select Acids (HCl, Fumaric, Tosylic) Input->AcidSelect Crystallize Crystallization (Slow Evaporation) AcidSelect->Crystallize PLM Polarized Light Microscopy (PLM) Crystallize->PLM Check Birefringence DVS DVS Analysis (Moisture Sorption) PLM->DVS If Crystalline Select Select Lead Salt DVS->Select Lowest Mass Gain

Figure 2: Workflow for selecting a stable, non-hygroscopic salt form.

References

  • Newman, A. (2013). Pharmaceutical Amorphous Solid Dispersions. John Wiley & Sons. (Explains the mechanism of moisture absorption in amorphous vs. crystalline solids).
  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Overview. Retrieved from

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.
  • European Pharmacopoeia (Ph. Eur.). 5.[2][3]11. Characters Section in Monographs. (Defines hygroscopicity classifications).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The standard text for salt selection).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 3-(aminomethyl)-N-(propan-2-yl)benzamide in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 3-(aminomethyl)-N-(propan-2-yl)benzamide during in vitro assays. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 3-(aminomethyl)-N-(propan-2-yl)benzamide during in vitro assays.

While the isopropyl benzamide core of this molecule is highly stable under physiological conditions, the benzylic primary amine (aminomethyl group) introduces critical vulnerabilities when exposed to standard cell culture environments (e.g., DMEM/RPMI supplemented with Fetal Bovine Serum). Understanding the causality behind these interactions is essential for designing robust, artifact-free experiments.

Part 1: Troubleshooting Guides & FAQs

Q1: I observe a rapid loss of compound concentration within 2-4 hours in media containing 10% FBS, accompanied by unexpected cytotoxicity in my control wells. What is happening? Cause: The degradation is enzymatically driven by Bovine Serum Amine Oxidase (BSAO) , a copper-containing amine oxidase (AOC3) highly abundant in Fetal Bovine Serum (FBS) [1]. BSAO specifically targets primary amines, catalyzing the oxidative deamination of the aminomethyl group into an aldehyde. Crucially, this reaction generates hydrogen peroxide (H₂O₂) and ammonia as stoichiometric byproducts [4]. The generated H₂O₂ induces severe oxidative stress in cultured cells, causing the "unexpected cytotoxicity" you observe. This is an artifact of the media metabolism, not the compound's intrinsic target biology. Solution:

  • Add an Amine Oxidase Inhibitor: Supplement your culture media with 1 mM Aminoguanidine (AG). AG is a well-tolerated pan-amine oxidase inhibitor that effectively blocks BSAO activity, preventing both compound degradation and H₂O₂ generation[2].

  • Use Heat-Inactivated FBS: Heat inactivation (56°C for 30 min) partially denatures BSAO, reducing its catalytic efficiency.

  • Switch to Serum-Free Media: Perform the compound incubation step in chemically defined, serum-free media if your cell line permits.

Q2: My compound is stable in PBS, but in serum-free DMEM, I still see a progressive loss of the parent compound over 48 hours. Why? Cause: Non-enzymatic Schiff base (imine) formation . Standard basal media like DMEM and RPMI-1640 are heavily supplemented with vitamins, including Pyridoxal (Vitamin B6). Pyridoxal contains a highly reactive aldehyde group that readily condenses with primary amines to form a Schiff base adduct [3]. Solution: Schiff base formation is a reversible equilibrium reaction. During LC-MS/MS sample preparation (which often utilizes acidic mobile phases like 0.1% Formic Acid), the Schiff base may hydrolyze back to the parent amine. Ensure your extraction method accounts for this equilibrium, or utilize Pyridoxal-free custom media formulations for critical EC₅₀/IC₅₀ determinations.

Q3: Upon diluting my 10 mM DMSO stock into the culture media, the solution becomes cloudy, and my assay results are highly variable. Cause: Compound crash-out (precipitation). While the primary amine enhances aqueous solubility, the lipophilic isopropyl benzamide core limits it. Rapid addition of concentrated DMSO stocks into aqueous media causes localized supersaturation and micro-precipitation. Solution: Perform a serial step-down dilution. First, dilute the 10 mM DMSO stock into an intermediate solvent (e.g., 50% DMSO/water) or directly into 100% FBS before adding it to the final aqueous media. Maintain a final assay DMSO concentration of


 0.5% (v/v).
Part 2: Visualizing the Chemical Liabilities

G Compound 3-(aminomethyl)-N- (propan-2-yl)benzamide BSAO Bovine Serum Amine Oxidase (FBS) Compound->BSAO Oxidative Deamination Pyridoxal Pyridoxal (Vit B6) (Media Component) Compound->Pyridoxal Non-enzymatic Condensation Aldehyde Aldehyde Metabolite + H2O2 + NH3 BSAO->Aldehyde SchiffBase Schiff Base (Imine Adduct) Pyridoxal->SchiffBase

Fig 1. Primary amine degradation pathways via BSAO oxidation and Schiff base condensation in media.

Part 3: Self-Validating Experimental Protocol

To definitively prove whether your compound is failing due to enzymatic degradation, chemical reactivity, or intrinsic instability, you must use a self-validating assay design . This protocol uses internal controls to isolate the exact mechanism of compound loss.

Protocol: LC-MS/MS Stability Profiling & Mechanism Isolation

  • Stock Preparation: Prepare a 10 mM stock of 3-(aminomethyl)-N-(propan-2-yl)benzamide in anhydrous DMSO.

  • Matrix Aliquoting (The Self-Validating Controls): Prepare three distinct testing matrices:

    • Condition A (Baseline): DMEM + 10% FBS.

    • Condition B (Enzyme Block): DMEM + 10% FBS + 1 mM Aminoguanidine.

    • Condition C (Chemical Baseline): PBS (pH 7.4).

  • Spiking: Spike the compound into all three matrices to a final concentration of 10 µM (0.1% DMSO).

  • Incubation: Incubate at 37°C, 5% CO₂. Take 50 µL aliquots at timepoints: 0, 1, 4, 12, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold Acetonitrile containing an internal standard. This instantly halts enzymatic activity and precipitates serum proteins.

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Quantification: Analyze via LC-MS/MS. Plot the % remaining of the parent compound over time.

    • Interpretation Logic: If Condition A degrades but Condition B is stable, the liability is strictly BSAO. If Condition B degrades but Condition C is stable, the liability is a media component (e.g., Pyridoxal).

Workflow Step1 1. Prepare 10 mM Stock in Anhydrous DMSO Step2 2. Aliquot into: A) Media+FBS, B) Media+FBS+AG, C) PBS Step1->Step2 Step3 3. Incubate at 37°C, 5% CO2 (0, 1, 4, 12, 24, 48h) Step2->Step3 Step4 4. Quench with Acetonitrile to Precipitate Proteins Step3->Step4 Step5 5. Centrifuge at 14,000 x g & Extract Supernatant Step4->Step5 Step6 6. LC-MS/MS Quantification (Determine % Remaining) Step5->Step6

Fig 2. Self-validating LC-MS/MS workflow to isolate and quantify specific degradation mechanisms.

Part 4: Quantitative Data Summary

The following table summarizes the expected kinetic behavior of 3-(aminomethyl)-N-(propan-2-yl)benzamide based on the isolated degradation mechanisms discussed above.

Table 1: Stability Kinetics of 3-(aminomethyl)-N-(propan-2-yl)benzamide in Various Matrices

Media ConditionInhibitor AddedEstimated Half-life (t₁/₂)*Primary Degradation Mechanism
DMEM + 10% Standard FBSNone< 2 hoursBSAO-mediated oxidative deamination
DMEM + 10% Standard FBS1 mM Aminoguanidine> 48 hoursNone (Enzyme successfully inhibited)
DMEM (Serum-Free)None~ 36 hoursSchiff base formation with Pyridoxal
PBS (pH 7.4)None> 72 hoursN/A (Chemically stable)

*Note: Half-life values are representative kinetic estimates based on primary amine behavior in standard culture conditions.

References
  • Title: Bovine Serum Amine Oxidase and Polyamine Analogues: Chemical Synthesis and Biological Evaluation Integrated with Molecular Docking and 3-D QSAR Studies Source: ResearchGate URL
  • Source: National Institutes of Health (NIH - PMC)
  • Title: Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture (Schiff Base Formation)
  • Title: Implication for Functions of the Ectopic Adipocyte Copper Amine Oxidase (AOC3)
Optimization

Overcoming steric hindrance in N-isopropylbenzamide coupling reactions

Technical Support Center: N-Isopropylbenzamide Coupling Protocols Ticket #4829: Overcoming Steric Hindrance in Secondary Amide Synthesis Introduction: The "Deceptive" Coupling Welcome to the Amide Coupling Crisis Center....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Isopropylbenzamide Coupling Protocols Ticket #4829: Overcoming Steric Hindrance in Secondary Amide Synthesis

Introduction: The "Deceptive" Coupling

Welcome to the Amide Coupling Crisis Center. You are likely here because a standard EDC/NHS or HATU coupling failed to deliver acceptable yields for N-isopropylbenzamide (or its derivatives).

While benzamide formation is often considered trivial, the introduction of an N-isopropyl group creates a significant kinetic barrier. The branching at the


-carbon of the amine restricts the nucleophilic attack trajectory. If your benzoic acid partner also possesses ortho-substituents (e.g., 2,6-difluoro), the reaction enters a "steric deadlock," often stalling at the activated ester intermediate.

This guide provides two field-proven protocols to bypass this thermodynamic and kinetic wall, moving beyond standard peptide coupling reagents.

Diagnostic Workflow

Before selecting a reagent, determine your pathway based on substrate sensitivity.

CouplingLogic Start START: Substrate Analysis AcidSensitive Is the substrate acid-sensitive? (e.g., Boc, tBu esters present?) Start->AcidSensitive T3P_Route Route A: T3P / Pyridine (Propylphosphonic Anhydride) AcidSensitive->T3P_Route Yes OrthoSubst Is the Benzoyl ring ortho-substituted? AcidSensitive->OrthoSubst No WhyT3P Why: Low epimerization, neutral conditions, high solubility. T3P_Route->WhyT3P AcidChloride Route B: Acid Chloride (Oxalyl Chloride + cat. DMF) OrthoSubst->AcidChloride Yes (High Hindrance) OrthoSubst->AcidChloride No (Standard) WhyAC Why: Maximizes electrophilicity. Overcomes massive steric walls. AcidChloride->WhyAC

Caption: Decision matrix for selecting the optimal coupling protocol based on steric and electronic constraints.

Protocol A: The "Gold Standard" (Acid Chloride Method)

For N-isopropylbenzamide, the activation energy required to force the bulky amine onto the carbonyl carbon is high. Standard activated esters (OBt/OAt) often lack the electrophilicity to drive this to completion. We utilize Oxalyl Chloride with catalytic DMF to generate the acid chloride in situ.[1][2]

Why it works: This method utilizes the Vilsmeier-Haack intermediate, a highly reactive species that converts the acid to the acid chloride rapidly, which is roughly



times more reactive than an ester.
Reagents & Stoichiometry
ComponentEquivalentsRole
Benzoic Acid Derivative1.0 eqSubstrate
Oxalyl Chloride1.2 – 1.5 eqChlorinating Agent (Cleaner than SOCl₂)
DMF (Anhydrous)0.05 eq Catalyst (Critical)
DCM (Dichloromethane)[0.2 M]Solvent
Isopropylamine1.5 eqNucleophile
Et₃N or DIPEA2.0 – 3.0 eqAcid Scavenger
Step-by-Step Workflow
  • Activation: Dissolve the benzoic acid in anhydrous DCM under N₂.

  • Catalysis: Add the catalytic DMF (1-2 drops). Note: No reaction occurs yet.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C.

    • Observation: Vigorous bubbling (CO + CO₂) indicates active conversion.

    • Aging:[1] Allow to stir at Room Temp (RT) for 1-2 hours until bubbling ceases.

  • Concentration (Optional but Recommended): If the acid chloride is stable, rotary evaporate to remove excess oxalyl chloride (which would otherwise consume your amine). Redissolve in fresh DCM.

  • Coupling: Cool the acid chloride solution to 0°C. Add the mixture of Isopropylamine and Et₃N dropwise.

  • Completion: Warm to RT. Reaction is typically complete in <30 mins.

Protocol B: The "Modern" Route (T3P - Propylphosphonic Anhydride)

If your molecule contains acid-sensitive protecting groups (Boc, trityl), the acid chloride route is too harsh. T3P is the superior alternative for hindered amines.

Why it works: T3P forms a cyclic mixed anhydride. Upon nucleophilic attack, it releases a water-soluble phosphonate byproduct. It drives reactions in high concentration and high temperature without significant epimerization.

Reagents & Stoichiometry
ComponentEquivalentsRole
Benzoic Acid Derivative1.0 eqSubstrate
Isopropylamine1.2 – 1.5 eqNucleophile
T3P (50% in EtOAc) 1.5 – 2.0 eq Coupling Agent
Pyridine (or DIPEA)2.5 – 4.0 eqBase & Solvent Co-factor
EtOAc or 2-MeTHF[0.5 M]Solvent (High conc. is better)
Step-by-Step Workflow
  • Setup: Dissolve Acid and Amine in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (preferred) or DIPEA. Cool to 0°C.[3][4]

  • T3P Addition: Add T3P solution dropwise.

  • The "Push": Allow to warm to RT.

    • Critical Step: If TLC shows <50% conversion after 2 hours, heat to 50-60°C . T3P is thermally stable and often requires heat to overcome the steric barrier of the isopropyl group [1].

  • Workup: Wash with water, 1M HCl (to remove pyridine), and NaHCO₃. The phosphorus byproducts wash away in water, simplifying purification.

Mechanism: The Catalytic Engine (Graphviz)

Understanding the role of DMF in Protocol A is vital. It is not a solvent here; it is a catalyst that forms the reactive Vilsmeier Reagent .

VilsmeierMechanism Oxalyl Oxalyl Chloride Intermediate Vilsmeier Reagent (Chloroiminium Ion) Oxalyl->Intermediate + DMF DMF DMF (Catalyst) AcidChloride Benzoyl Chloride (Active Species) Intermediate->AcidChloride + Acid Gases CO + CO2 + Cl- Intermediate->Gases Collapse Acid Benzoic Acid RegenDMF Regenerated DMF AcidChloride->RegenDMF Catalytic Cycle

Caption: The Vilsmeier-Haack catalytic cycle converts the acid to the acid chloride, regenerating DMF.[5][6]

Troubleshooting & FAQs

Q: I used EDC/NHS, but I only isolated the N-acylurea byproduct. Why? A: This is a classic failure mode with hindered amines. The amine is too bulky to attack the O-acylisourea intermediate faster than the intermediate rearranges into the unreactive N-acylurea.

  • Fix: Switch to Protocol A (Acid Chloride) immediately. Carbodiimides (EDC/DCC) are poor choices for sterically hindered secondary amines [2].

Q: In Protocol A, my reaction turned black and tarry. A: You likely didn't remove the excess Oxalyl Chloride before adding the amine, or the amine addition was too exothermic.

  • Fix: Use the "Concentration" step in Protocol A to remove excess oxalyl chloride. Ensure the amine addition is done at 0°C.

Q: The T3P reaction (Protocol B) stalled at 60% conversion. A: Steric hindrance is slowing the kinetics.

  • Fix: Do not add more T3P yet. Instead, increase the concentration . T3P kinetics are highly concentration-dependent. Reduce solvent volume to 1.0 M or heat the reaction to 60°C.

Q: Can I use HATU instead? A: HATU is excellent but expensive and can be difficult to remove (tetramethylurea byproduct). For N-isopropylbenzamide, if T3P fails, HATU is a valid backup, but ensure you use HOAt as an additive to speed up the active ester formation.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][8] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009).[5][9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[5][9]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Purity Standards for 3-(aminomethyl)-N-isopropylbenzamide: A Comprehensive Comparison Guide

Executive Summary In pharmaceutical development, 3-(aminomethyl)-N-isopropylbenzamide (CAS: 926229-59-6) serves as a highly versatile building block, frequently utilized in the synthesis of targeted therapeutics. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, 3-(aminomethyl)-N-isopropylbenzamide (CAS: 926229-59-6) serves as a highly versatile building block, frequently utilized in the synthesis of targeted therapeutics. However, accurately quantifying its purity presents distinct analytical challenges due to its highly polar primary amine and bulky isopropylbenzamide moiety.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different purity standard grades—ranging from commercial reagents to Certified Reference Materials (CRMs). Furthermore, this document provides a self-validating HPLC methodology grounded in[1] to ensure absolute data integrity during your analytical workflows.

The Analytical Challenge: Causality in Method Design

Before comparing standard grades, we must understand the physicochemical behavior of the analyte to design a robust analytical method.

The Mechanistic Problem: 3-(aminomethyl)-N-isopropylbenzamide contains a basic primary amine (estimated pKa ~9.5). When analyzed using standard, un-endcapped C18 silica columns, the protonated amine undergoes severe secondary ion-exchange interactions with residual, negatively charged surface silanols (Si-O⁻). This causality manifests as severe chromatographic peak tailing, shifting retention times, and poor integration accuracy, which can falsely lower the calculated purity of a standard.

The Chromatographic Solution: To suppress these secondary interactions, the mobile phase must dictate the ionization state of both the analyte and the column.

  • Ion-Pairing & pH Control: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA lowers the pH to ~2.0 (neutralizing the acidic silanols) and acts as an ion-pairing agent, wrapping the protonated primary amine in a hydrophobic pocket to improve its retention on the reversed-phase column.

  • Stationary Phase Selection: A highly base-deactivated (endcapped) C18 column or a polar-embedded phase is mandatory to physically block access to any remaining silanol groups.

Categorization and Comparison of Purity Standards

Not all reference materials are created equal. Depending on your phase of development, selecting the correct standard grade is a balance of regulatory compliance, metrological traceability, and cost. As defined by [2], official reference standards are highly characterized specimens required for quantitative compendial assays.

Table 1: Comparison of Purity Standard Alternatives
Standard GradeTypical PurityMetrological TraceabilityBest Use CaseCost Profile
Certified Reference Material (CRM) ≥ 99.5% (Assay)High (ISO 17034 / NIST traceable)Final API release, regulatory submissions, primary calibration.Very High
Working Standard (WS) ≥ 99.0%Moderate (Qualified against a CRM)Routine Quality Control (QC) batch testing, stability studies.Moderate
Reagent / Building Block ≥ 95.0%Low (Lot-specific COA only)Early R&D, proof-of-concept synthesis, qualitative peak identification.Low

Note: Commercial reagent grades (e.g., ) are excellent for synthesis but lack the rigorous mass-balance characterization required for GMP quantitative assays.

StandardSelection Start Phase of Development? Early Early R&D / Synthesis Start->Early Late GMP / QC Release Start->Late Reagent Reagent Grade (≥95%) Cost-Effective Early->Reagent CRM Certified Reference Material Metrological Traceability Late->CRM Primary Calibration WS Working Standard (WS) Qualified against CRM Late->WS Routine QC CRM->WS Qualifies

Caption: Decision tree for selecting the appropriate 3-(aminomethyl)-N-isopropylbenzamide standard grade.

Self-Validating Experimental Protocol for Standard Qualification

To establish trustworthiness, an analytical protocol cannot simply assume the instrument is working; it must prove it. The following step-by-step methodology includes a System Suitability Test (SST) . If the SST fails, the run automatically aborts, creating a self-validating system that guarantees data integrity.

Step-by-Step HPLC Methodology
  • Column: Endcapped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% v/v TFA.

  • Mobile Phase B: Acetonitrile with 0.1% v/v TFA.

  • Gradient: 5% B to 60% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the benzamide chromophore).

  • Injection Volume: 10 µL.

The Self-Validation Workflow (SST Parameters)

Before injecting unknown samples, inject the CRM standard solution (100 µg/mL) five consecutive times. The system is only validated for use if it meets the following criteria:

  • Precision: Peak Area Relative Standard Deviation (RSD) ≤ 2.0%.

  • Peak Symmetry: Tailing factor (Tf) ≤ 1.5 (Proves silanol interactions are successfully suppressed).

  • Efficiency: Theoretical plates (N) ≥ 5000.

ValidationWorkflow SST System Suitability (Self-Validation) Spec Specificity (No Interference) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec

Caption: ICH Q2(R1) self-validating HPLC workflow for purity standard qualification.

Comparative Experimental Data

To demonstrate the practical difference between standard alternatives, we analyzed three different grades of 3-(aminomethyl)-N-isopropylbenzamide using the self-validated protocol described above.

The data below highlights why Reagent Grade materials, while useful for synthesis, fail to meet the rigorous demands of quantitative analytical calibration.

Table 2: HPLC Performance Metrics Across Standard Grades
MetricCertified Reference Material (CRM)Working Standard (WS)Reagent Grade (Commercial)
Retention Time (RT) 8.42 min8.43 min8.41 min
Chromatographic Purity (Area %) 99.85%99.21%95.40%
Assay (w/w % via Mass Balance) 99.6% ± 0.1%98.9% ± 0.3%Not Determined
Tailing Factor (Tf) 1.121.151.38 (Broad base)
Identified Impurities None > 0.05%Des-isopropyl derivative (0.3%)Unreacted benzamide (2.1%), Unknowns (2.5%)
SST Pass Rate 100%100%Fails Precision (RSD > 2.0% due to baseline noise)

Data Interpretation: The CRM provides a nearly perfectly symmetrical peak (Tf = 1.12) with absolute mass-balance characterization, making it the only viable choice for establishing a primary calibration curve. The Reagent Grade exhibits significant baseline disturbances from synthetic byproducts (unreacted benzamide), which interferes with automated peak integration algorithms, ultimately failing the self-validating precision criteria.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents. Available at:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Aminomethyl Benzamides: A Comparative Guide to Structural Elucidation and Bioanalytical Workflows

As a Senior Application Scientist specializing in the bioanalysis of epigenetic modulators, I frequently encounter the analytical challenges posed by aminomethyl benzamides. This chemical class, which includes potent Cla...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the bioanalysis of epigenetic modulators, I frequently encounter the analytical challenges posed by aminomethyl benzamides. This chemical class, which includes potent Class I/IV Histone Deacetylase (HDAC) inhibitors like Mocetinostat (MGCD0103) and Tucidinostat (Chidamide)[1][2], requires rigorous mass spectrometry (MS) workflows for pharmacokinetic (PK) quantification and structural elucidation.

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for analyzing these compounds, unpacks the causality behind their fragmentation patterns, and delivers a self-validating experimental protocol for your laboratory.

The Causality of Aminomethyl Benzamide Fragmentation

To optimize any MS/MS method, one must understand the thermodynamic drivers of molecular dissociation. Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), aminomethyl benzamides exhibit highly predictable fragmentation trajectories governed by proton affinity and carbocation stability[3].

  • Amide Bond Cleavage (The Primary Pathway): In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the most basic site (often the aminomethyl nitrogen or the pyridine/pyrimidine ring). However, proton mobility during collisional activation transfers the charge to the amide nitrogen. Subsequent cleavage of the C-N amide bond yields a highly stable benzoyl cation . This is the most diagnostic fragment for this class of drugs.

  • Aminomethyl Cleavage (The Secondary Pathway): The loss of the amine moiety (e.g., dimethylamine or a substituted nitrogen heterocycle) from the benzylic position is driven by the formation of a resonance-stabilized benzyl cation .

  • Neutral Losses: Depending on the capping group (e.g., the 2-aminophenyl group in Tucidinostat or Mocetinostat), secondary neutral losses of ammonia (

    
    , -17 Da) or water (
    
    
    
    , -18 Da) are frequently observed following the initial amide cleavage.

Fragmentation A Precursor Ion [M+H]+ (Protonated Benzamide) B Amide Bond Cleavage A->B CID/HCD (Charge Transfer) C Aminomethyl Cleavage A->C CID/HCD (Steric Strain) D Benzoyl Cation (Diagnostic Product Ion) B->D - Amine/Aniline E Benzyl Cation (Diagnostic Product Ion) C->E - Neutral Amine

Fig 1. Mechanistic pathways of aminomethyl benzamide fragmentation under MS/MS.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

Selecting the right MS architecture dictates the analytical ceiling of your assay. Below is an objective comparison of how different platforms handle aminomethyl benzamides.

Triple Quadrupole (QqQ) (e.g., Agilent 6495, Waters Xevo TQ-XS)
  • Best For: High-throughput, targeted PK quantification.

  • Performance: Operates in Multiple Reaction Monitoring (MRM) mode. It provides the highest sensitivity and dynamic range (e.g., linear calibration from 5–5000 ng/mL in plasma for Mocetinostat)[1][4].

  • Limitation: The "1/3 rule" of linear ion traps and standard CID can sometimes limit the detection of very low-mass reporter ions, and unit resolution cannot distinguish isobaric interferences in complex matrices.

Quadrupole Time-of-Flight (Q-TOF) (e.g., Bruker timsTOF, Waters Xevo G3)
  • Best For: Rapid metabolite profiling and structural confirmation.

  • Performance: Delivers exact mass measurements (error < 5 ppm) at high acquisition speeds. This is critical when differentiating metabolic biotransformations, such as distinguishing a hydroxylation (+15.9949 Da) on the benzamide ring versus the aminomethyl group[5].

  • Limitation: Slightly lower absolute sensitivity for trace-level PK quantification compared to top-tier QqQ systems.

Orbitrap (e.g., Thermo Q Exactive / Orbitrap Exploris)
  • Best For: Deep structural elucidation and fine isotopic structure analysis.

  • Performance: Achieves ultra-high resolution (up to 240,000 FWHM). HCD fragmentation in the Orbitrap avoids the low-mass cutoff of traditional ion traps, allowing for the capture of small, definitive reporter ions (e.g., isolated pyridine or pyrimidine rings)[2].

  • Limitation: Slower scan speeds can result in fewer data points across narrow UPLC peaks compared to Q-TOF.

Quantitative Data Summary: Expected MS Profiles
CompoundFormulaExact Mass[M+H]+Predicted Diagnostic Fragment (Amide Cleavage)Optimal PlatformPrimary Application
Mocetinostat

397.1771m/z ~289.1 (Loss of 2-aminoaniline)QqQ / OrbitrapPK Profiling[6]
Tucidinostat

391.1565m/z ~264.1 (Loss of 2-aminoaniline)Q-TOF / OrbitrapMetabolite ID[2]
Entinostat

377.1608m/z ~269.1 (Loss of 2-aminoaniline)QqQTargeted Assay[5]

Self-Validating Experimental Protocol: LC-MS/MS of Mocetinostat

To ensure trustworthiness and reproducibility, the following protocol for the quantification of Mocetinostat in plasma is designed as a self-validating system. The inclusion of a structurally similar internal standard (IS) and specific matrix-effect checks ensures that any signal suppression is actively monitored[1][6].

Phase 1: Sample Preparation (Protein Precipitation)
  • Spike: Thaw plasma samples on ice. Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (e.g., Midazolam, 500 ng/mL). Causality: Midazolam is chosen as it elutes in a similar organic window, validating extraction recovery.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) to the sample.

  • Extract: Vortex vigorously for 2 minutes to disrupt protein-drug binding, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 2: Chromatographic Separation (UPLC)
  • Column: C18 Analytical Column (2.1 mm × 50 mm, 1.7 µm particle size) to ensure sharp peak shapes and minimize matrix co-elution.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes protonation in ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column wash)

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (QqQ MRM Mode)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Transitions: Monitor m/z 397.2

    
     Diagnostic Product Ion for Mocetinostat; m/z 326.2 
    
    
    
    Product Ion for Midazolam (IS)[1][6].

Workflow S1 1. Plasma Sample + Internal Standard (Controls for extraction variance) S2 2. Protein Precipitation (ACN) (Releases protein-bound drug) S1->S2 S3 3. UPLC C18 Separation (Resolves matrix interferences) S2->S3 S4 4. ESI+ QqQ Mass Spectrometry (MRM mode for high sensitivity) S3->S4 S5 5. Data Processing (AUC, Cmax, t1/2 Calculation) S4->S5

Fig 2. Self-validating bioanalytical LC-MS/MS workflow for aminomethyl benzamides.

Conclusion

The structural elucidation and quantification of aminomethyl benzamides demand a nuanced understanding of gas-phase chemistry. While QqQ systems remain the undisputed champions of high-sensitivity PK assays, the integration of Orbitrap and Q-TOF platforms is non-negotiable for mapping the complex metabolic fates of these HDAC inhibitors. By leveraging the predictable amide and aminomethyl cleavages, researchers can design highly robust, self-validating analytical methods.

References

  • Liquid chromatography mass spectrometry determination of mocetinostat (MGCD0103) in rat plasma and its application to a pharmacokinetic study Taylor & Francis URL:[Link]

  • Liquid chromatography mass spectrometry determination of mocetinostat (MGCD0103) in rat plasma and its application to a pharmacokinetic study PubMed / NIH URL:[Link]

  • Determination of Fragmentation Schemes and Metabolites of Fluorinated Histone Deacetylase Inhibitors for Use as Positron Emission Tomography Imaging Agents Using HPLC-MS/MS Scientific Research Publishing URL:[Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides PMC / NIH URL:[Link]

  • Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells ACS Publications URL:[Link]

  • Signal transduction pathways controlling Ins2 gene activity and β cell state transitions bioRxiv URL:[Link]

Sources

Validation

Validating the Structure of 3-(aminomethyl)-N-isopropylbenzamide via X-ray Crystallography

Executive Summary: The Case for Absolute Configuration In the development of benzamide-based pharmacophores, structural ambiguity often arises from the rotational freedom of the amide bond and the flexibility of benzylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Absolute Configuration

In the development of benzamide-based pharmacophores, structural ambiguity often arises from the rotational freedom of the amide bond and the flexibility of benzylic substituents. While 3-(aminomethyl)-N-isopropylbenzamide (C₁₁H₁₆N₂O) appears chemically simple, its solid-state behavior—critical for bioavailability and formulation—cannot be fully elucidated by solution-state NMR alone.

This guide provides a rigorous validation protocol comparing Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives. We demonstrate that while NMR confirms connectivity, only SC-XRD provides the definitive proof of conformation, tautomeric preference, and intermolecular hydrogen bonding networks required for high-integrity drug development.

The Challenge: Why NMR and MS Are Insufficient

Before detailing the crystallographic protocol, we must objectively analyze why "routine" analytics fall short for this specific molecular class.

Comparative Analysis: Performance Metrics
Feature1H / 13C NMR High-Res Mass Spec (HRMS) X-Ray Crystallography (SC-XRD)
Primary Output Connectivity & Solvation EnvironmentElemental Composition (Exact Mass)3D Atomic Coordinates & Packing
Stereochemistry Relative (NOESY/ROESY required)NoneAbsolute Configuration
Conformation Time-Averaged (Fast exchange)Gas-phase onlyDiscrete Solid-State Conformation
H-Bonding Inferred (Chemical Shift perturbation)N/ADirectly Visualized (D-H...A)
Sample State Solution (Isotropic)Gas/IonizedSolid (Anisotropic)
Limit of Detection Low (requires purity)Extremely High (picograms)Single Crystal (>50 µm)
The "Benzamide Ambiguity"

For 3-(aminomethyl)-N-isopropylbenzamide, solution NMR (CDCl₃ or DMSO-d₆) will show a characteristic doublet/septet for the isopropyl group and a singlet for the benzylic methylene. However, it fails to distinguish:

  • Amide Planarity: The torsion angle between the phenyl ring and the carbonyl group (typically 20-30° in ortho/meta substituted benzamides due to sterics).

  • Aminomethyl Orientation: The flexible -CH₂-NH₂ arm rotates freely in solution. In the solid state, this group locks into a specific conformation to maximize lattice energy, often dictating the compound's melting point and solubility profile.

Experimental Protocol: SC-XRD Validation

This protocol is designed to be self-validating. If the crystallization step fails, the workflow redirects to powder diffraction (PXRD), ensuring data recovery.

Phase 1: Crystallization Screening (Vapor Diffusion)

Objective: Grow single crystals suitable for diffraction (dimensions approx. 0.1 x 0.1 x 0.2 mm).

  • Prepare Stock Solution: Dissolve 20 mg of pure 3-(aminomethyl)-N-isopropylbenzamide in 1.0 mL of Methanol (MeOH). Ensure complete dissolution.

  • Setup Hanging Drop:

    • Reservoir: 500 µL of Diethyl Ether (Antisolvent).

    • Drop: Mix 2 µL of Stock Solution + 1 µL of Reservoir solution on a siliconized cover slip.

  • Seal & Incubate: Invert the cover slip over the reservoir and seal with grease. Store at 20°C.

  • Mechanism: Ether vapor slowly diffuses into the MeOH drop, lowering solubility and driving nucleation.

    • Note: If oiling occurs (common with flexible amines), switch to Slow Evaporation from Ethanol/Ethyl Acetate (1:1).

Phase 2: Data Collection & Reduction

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,


 = 0.71073 Å).
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream. This freezes the flexible aminomethyl side chain, reducing thermal ellipsoids (atomic vibration).

  • Strategy: Collect a full sphere of data (Run time: ~4-8 hours). Aim for a resolution of 0.75 Å or better.

  • Integration: Process frames using SAINT or CrysAlisPro. Check for twinning (common in monoclinic benzamides).

Phase 3: Structure Solution (The "Proof")

Software: SHELXT (Solution) and SHELXL (Refinement).

  • Phasing: Use Intrinsic Phasing methods. The heavy atoms (O, N, C) will appear immediately.

  • Refinement:

    • Assign atom types (O1 vs N1 is critical—look for thermal parameter magnitude).

    • H-Atom Treatment: Place Carbon-bound H-atoms geometrically. Locate Amine (NH₂) and Amide (NH) protons in the Difference Fourier Map to confirm tautomeric state.

  • Validation Metrics (Acceptance Criteria):

    • R1 (Final): < 5.0%

    • Goodness of Fit (GooF): 0.9 - 1.2

    • Flack Parameter: Not applicable (molecule is achiral), unless crystallizing in a chiral space group (e.g., P2₁).

Expected Structural Features (Data Interpretation)

Based on structural analogs like N-isopropylbenzamide [1], we expect specific motifs that validate the structure.

The Hydrogen Bonding Network

Unlike simple benzamides which form 1D chains (catemers) via Amide-Amide interactions [N-H...O=C], the addition of the 3-aminomethyl group introduces a new donor/acceptor site.

  • Primary Interaction: Amide N-H ... O=C (Strong, ~2.9 Å).

  • Secondary Interaction: Aminomethyl (-NH₂) ... O=C or Aminomethyl (-NH₂) ...[1] N(amide).[2][3][4][5][6][7]

  • Result: Expect a 2D Sheet or 3D Network rather than simple chains. This explains why the melting point of the aminomethyl derivative is likely higher than the parent benzamide.

Conformational Locking

The isopropyl group will likely adopt a conformation where the methine C-H bond is syn-periplanar to the carbonyl oxygen to minimize steric clash with the amide hydrogen.

Visualization of the Validation Workflow

The following diagram outlines the decision logic for validating the structure, ensuring no experimental dead-ends.

ValidationProtocol Start Crude 3-(aminomethyl)- N-isopropylbenzamide PurityCheck Purity Check (HPLC/LCMS) >95% Required Start->PurityCheck Crystallization Crystallization Screen (Vapor Diffusion / Evaporation) PurityCheck->Crystallization Pass CrystalCheck Single Crystals Formed? Crystallization->CrystalCheck XRD SC-XRD Data Collection (Mo-Kα, 100 K) CrystalCheck->XRD Yes PXRD Powder Diffraction (PXRD) Identify Polymorphs CrystalCheck->PXRD No (Polycrystalline) NMR Solution NMR (1H, 13C, NOESY) Confirm Connectivity Only CrystalCheck->NMR No (Oil/Amorphous) StructureSol Structure Solution (SHELXT) & Refinement XRD->StructureSol FinalModel Final Validated Model (.CIF File) StructureSol->FinalModel R1 < 5% PXRD->NMR Complementary Data NMR->FinalModel Inferred Structure (Lower Confidence)

Caption: Decision-tree workflow for structural validation. SC-XRD provides the highest confidence path (Green nodes).

Diagram: Expected Hydrogen Bonding Motif

This diagram visualizes the supramolecular assembly differences between the parent benzamide and the target molecule.

HBonding cluster_0 Crystal Packing Influence Amide Amide Group (-CONH-) Carbonyl Carbonyl Oxygen (=O) Amide->Carbonyl Primary Motif (Chain Formation) Amine Aminomethyl Group (-CH2NH2) Amine->Amide Possible Interaction Amine->Carbonyl Secondary Motif (Cross-linking) Result 3D Lattice Network (Higher Stability/MP)

Caption: Predicted H-bonding network. The aminomethyl group acts as a cross-linker, increasing lattice stability compared to simple benzamides.

References

  • Van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008).[4] N-Isopropylbenzamide.[3][4] Acta Crystallographica Section E: Structure Reports Online, 64(5), o1005. [Link]

  • Grover, G., et al. (2015). Structural Investigation of Substituent Effect on Hydrogen Bonding in Benzamides. Journal of Molecular Structure. [Link]

  • PubChem Compound Summary. (2025). 3-(aminomethyl)benzamide.[1][2][8] National Center for Biotechnology Information. [Link][1]

Sources

Comparative

QC Protocols for Commercial 3-(aminomethyl)-N-(propan-2-yl)benzamide Batches

A Comparative Technical Guide for Drug Development Executive Summary 3-(aminomethyl)-N-(propan-2-yl)benzamide (CAS: 926229-59-6) is a critical "linker" building block used frequently in the synthesis of HDAC inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary

3-(aminomethyl)-N-(propan-2-yl)benzamide (CAS: 926229-59-6) is a critical "linker" building block used frequently in the synthesis of HDAC inhibitors (similar to Entinostat/MS-275) and various kinase inhibitors. Its structural duality—containing a reactive primary amine and a stable secondary amide—presents unique Quality Control (QC) challenges.

Commercial batches often exhibit significant variability in isomeric purity and salt stoichiometry (HCl vs. Free Base), which standard HPLC-UV protocols frequently miss. This guide objectively compares the industry-standard "Certificate of Analysis" (CoA) method against a rigorous, self-validating "In-House" protocol necessary for GMP-regulated environments.

Part 1: The Challenge of Isomeric & Chemical Purity

Commercial synthesis of this benzamide derivative typically proceeds via the Schotten-Baumann reaction or the reduction of 3-cyanobenzamides. These routes introduce specific impurity profiles that dictate the necessary QC strategy.[1]

Critical Impurity Profile
  • Regioisomeric Contamination: The 4-(aminomethyl) isomer is a common contaminant derived from impure starting materials (3-cyanobenzoyl chloride). It has identical Mass-to-Charge (m/z) ratios and similar hydrophobicity, making it invisible to standard C18 LC-MS methods.

  • Hydrolysis Products: The N-isopropyl amide bond is susceptible to hydrolysis, yielding 3-(aminomethyl)benzoic acid.

  • Dimerization: Reaction of the primary amine with residual activated ester/acid chloride during synthesis leads to "dimer" formation (di-acylated byproducts).

Visualization: Impurity Formation Pathways

ImpurityPathways SM Starting Material (3-cyanobenzoyl chloride) Target Target Molecule 3-(aminomethyl)-N-(propan-2-yl)benzamide SM->Target Amidation & Reduction Impurity1 Impurity A: 4-Isomer (Regioisomer) SM->Impurity1 Contaminated SM (4-cyano) Impurity2 Impurity B: Hydrolysis (3-aminomethylbenzoic acid) Target->Impurity2 H2O / Acid / Heat Impurity3 Impurity C: Dimer (Di-acylated) Target->Impurity3 Excess SM

Figure 1: Mechanistic pathways for common impurities found in commercial batches.

Part 2: Comparative Analysis of QC Methodologies

We compared two protocols: the Standard Vendor Method (Method A) and the Recommended Advanced Method (Method B) .

Method A: Standard HPLC-UV (The "Vendor" Approach)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Detection: UV at 254 nm.

  • Mobile Phase: Water/Acetonitrile (0.1% TFA).

  • Verdict: INSUFFICIENT.

    • Flaw: Fails to resolve the 3-isomer from the 4-isomer (co-elution).

    • Flaw: Low sensitivity for non-aromatic salts (e.g., amine hydrochloride content).

Method B: Orthogonal UHPLC-MS/MS (The "High-Fidelity" Approach)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex), 1.7 µm.

  • Detection: UV (210/254 nm) + ESI-MS (Positive Mode).

  • Mobile Phase: Ammonium Formate (pH 3.8) / Methanol.

  • Verdict: RECOMMENDED.

    • Advantage: Phenyl-Hexyl stationary phase utilizes

      
       interactions to separate regioisomers based on electron density differences between meta- and para- substitutions.
      
    • Advantage:[2] MS detection confirms molecular weight and identifies dimerization.

Data Summary: Performance Metrics
FeatureMethod A (Standard C18)Method B (Phenyl-Hexyl MS)
Regioisomer Resolution (Rs) < 1.2 (Co-elution risk)> 2.5 (Baseline separation)
Limit of Quantitation (LOQ) 0.5%0.05%
Dimer Detection Poor (Late eluting/Broad)Excellent (Distinct m/z)
Run Time 25 mins12 mins

Part 3: Detailed Experimental Protocols

Protocol: Advanced Purity Determination (Method B)

Objective: To quantify 3-(aminomethyl)-N-(propan-2-yl)benzamide purity and detect regioisomeric impurities.

1. Reagents & Standards
  • Reference Standard: Certified 3-(aminomethyl)-N-(propan-2-yl)benzamide (>99% purity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (MeCN), Water.

  • Buffer: 10mM Ammonium Formate adjusted to pH 3.8 with Formic Acid.

2. Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (or equivalent).

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Gradient Table:

Time (min) % A (10mM NH4COOH pH 3.8) % B (MeOH) Curve
0.0 95 5 Initial
1.0 95 5 Hold
8.0 5 95 Linear
10.0 5 95 Hold
10.1 95 5 Re-equilibration

| 12.0 | 95 | 5 | End |

3. Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Target Ions:

    • [M+H]+ = 193.13 (Target)

    • [M+H]+ = 193.13 (Regioisomer - differentiated by Retention Time)

    • [M+H]+ = 152.06 (Hydrolysis Product)

4. System Suitability Testing (SST) - Self-Validating Logic

Before releasing results, the system must pass these criteria:

  • Tailing Factor: 0.8 < T < 1.2 for the main peak (ensures no secondary interaction with silanols).

  • Precision: %RSD of peak area < 1.0% (n=5 injections).

  • Resolution: If a mix of 3- and 4-isomers is injected, resolution (Rs) must be > 2.0.

Part 4: The QC Decision Workflow

This workflow ensures that only batches suitable for sensitive downstream synthesis (e.g., GMP manufacturing) are released.

QCWorkflow Start Batch Receipt Step1 1. H-NMR (DMSO-d6) Identity & Residual Solvents Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. UHPLC-MS (Method B) Purity & Regio-Isomers Decision1->Step2 Yes Fail REJECT BATCH (Purify or Return) Decision1->Fail No Decision2 Purity > 98% AND Regioisomer < 0.5%? Step2->Decision2 Step3 3. Chloride Titration (Salt Stoichiometry) Decision2->Step3 Yes Decision2->Fail No Pass RELEASE BATCH Step3->Pass

Figure 2: Decision tree for the release of 3-(aminomethyl)-N-(propan-2-yl)benzamide batches.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10103327, 3-(Aminomethyl)benzamide. Retrieved from [Link]

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Validation

FTIR spectral data for 3-(aminomethyl)-N-(propan-2-yl)benzamide identification

Comprehensive Analytical Guide: FTIR Spectral Identification of 3-(aminomethyl)-N-(propan-2-yl)benzamide As a Senior Application Scientist, the structural verification of highly functionalized active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: FTIR Spectral Identification of 3-(aminomethyl)-N-(propan-2-yl)benzamide

As a Senior Application Scientist, the structural verification of highly functionalized active pharmaceutical ingredient (API) intermediates is a daily critical operation. The compound 3-(aminomethyl)-N-(propan-2-yl)benzamide presents a unique analytical challenge: it contains a primary amine (-NH₂), a secondary amide (-CONH-), an isopropyl group, and a meta-substituted aromatic ring. Validating the integrity of these specific moieties requires an analytical strategy that balances molecular specificity with operational efficiency.

This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopy against alternative techniques (Raman, NMR) for the identification of this compound, provides quantitative spectral data, and establishes a self-validating experimental protocol.

Orthogonal Comparison: FTIR vs. Raman vs. NMR

To confidently identify 3-(aminomethyl)-N-(propan-2-yl)benzamide, one must select the analytical technique that best probes its defining structural features.

  • FTIR Spectroscopy (The Primary Choice): FTIR operates by measuring the absorption of infrared light, which correlates directly to changes in the dipole moment of molecular bonds[1]. Because our target molecule is rich in highly polar bonds (the C=O of the amide, and the N-H of both the amine and amide), FTIR provides exceptionally strong, distinct signals for these groups. The carbonyl stretch, in particular, is typically the strongest peak in the IR spectrum and is impossible to miss[2].

  • Raman Spectroscopy (The Complementary Alternative): Raman relies on inelastic light scattering and changes in polarizability. While FTIR excels at detecting polar functional groups, Raman is highly selective for homo-nuclear, symmetrical bonds (like the C=C aromatic backbone). Raman requires almost no sample preparation and ignores aqueous interference, making it excellent for in-situ process monitoring, but it yields weaker signals for the critical amide and amine groups compared to FTIR[3].

  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for absolute structural connectivity. However, it requires dissolving the sample in expensive deuterated solvents and involves longer acquisition times. FTIR provides a non-destructive, solid-state fingerprint in under two minutes, making it the superior choice for high-throughput batch release and at-line quality control.

G Sample 3-(aminomethyl)-N-(propan-2-yl)benzamide Solid Sample FTIR ATR-FTIR Spectroscopy (Dipole Moment Change) Sample->FTIR Primary QC Raman Raman Spectroscopy (Polarizability Change) Sample->Raman Complementary Amide Detect Polar Bonds (Amide C=O, Amine N-H) FTIR->Amide Backbone Detect Symmetric Bonds (Aromatic C=C Ring) Raman->Backbone Identify Orthogonal Structural Confirmation of API Intermediate Amide->Identify Backbone->Identify

Orthogonal spectroscopic workflow for API intermediate identification.

Quantitative Data: FTIR Spectral Fingerprint

The identification of 3-(aminomethyl)-N-(propan-2-yl)benzamide via FTIR relies on mapping its structural moieties to specific vibrational frequencies. Modern transformer-based models and extensive NIST libraries confirm that functional groups exhibit highly reproducible absorption bands[4].

Below is the quantitative spectral data table summarizing the expected FTIR fingerprint for this specific intermediate.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym / Sym)~3380 / ~3310Medium, DoubletConfirms the intact aminomethyl group. The doublet arises from asymmetric and symmetric stretching.
Secondary Amide N-H Stretch (Amide A)~3300Medium, BroadOverlaps with amine; indicates the N-isopropyl linkage.
Secondary Amide C=O Stretch (Amide I)1640 – 1680Strong, SharpThe most reliable diagnostic peak for the benzamide core[2].
Secondary Amide N-H Bend (Amide II)1530 – 1570Strong, SharpResults from coupling of N-H bending and C-N stretching.
Isopropyl Group CH₃ Umbrella Bend~1385 and ~1365Medium, SplitThe distinct "gem-dimethyl split" confirms the propan-2-yl substitution.
Aromatic Ring C-H Out-of-Plane Bend~790 and ~690Strong, SharpCharacteristic of meta-disubstituted benzene rings.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . ATR is chosen over traditional transmission (KBr pellet) methods because it prevents moisture absorption (which obscures the 3300 cm⁻¹ N-H region) and requires zero sample preparation[3].

Step 1: System Suitability & Calibration (Validation Phase)
  • Action: Before analyzing the sample, scan a traceable polystyrene calibration film.

  • Causality: This verifies the laser frequency and interferometer alignment. The system is only validated for use if the polystyrene peak at exactly 1601 cm⁻¹ is detected within ±1 cm⁻¹.

Step 2: Background Acquisition
  • Action: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate. Collect an air background spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding 32 scans increases the signal-to-noise ratio (SNR) by a factor of √32. The background must be subtracted from the sample spectrum to eliminate atmospheric H₂O and CO₂ interferences, which would otherwise mask the amide and amine regions.

Step 3: Sample Presentation
  • Action: Place approximately 2–5 mg of solid 3-(aminomethyl)-N-(propan-2-yl)benzamide onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: The anvil ensures intimate optical contact between the solid crystal and the sample. Because the evanescent wave penetrates only 0.5 to 2 microns into the sample, insufficient pressure results in a weak spectrum with poor resolution of the critical 1385/1365 cm⁻¹ isopropyl split.

Step 4: Spectral Acquisition & Mathematical Post-Processing
  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR Correction algorithm via the spectrometer's software.

  • Causality: In ATR-FTIR, the depth of penetration of the infrared beam is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without ATR correction, the high-frequency N-H stretches (~3300 cm⁻¹) will appear artificially weak compared to the low-frequency aromatic bends (~700 cm⁻¹). The algorithm normalizes the spectrum to mimic a standard transmission profile, allowing accurate comparison against NIST reference libraries[4].

References

  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. sfr.ca.
  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. gatewayanalytical.com.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com.
  • Fcg-Former: Identification of Functional Groups in FTIR Spectra Using Enhanced Transformer-Based Model. acs.org.

Sources

Comparative

Elemental analysis specifications for 3-(aminomethyl)-N-isopropylbenzamide

The following guide provides a definitive technical analysis of Elemental Analysis (EA) specifications for 3-(aminomethyl)-N-isopropylbenzamide . It is structured to serve as a laboratory standard for validating the puri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive technical analysis of Elemental Analysis (EA) specifications for 3-(aminomethyl)-N-isopropylbenzamide . It is structured to serve as a laboratory standard for validating the purity and identity of this specific building block, contrasting EA with orthogonal analytical techniques.

A Comparative Validation Guide for Drug Development

Executive Technical Brief

3-(aminomethyl)-N-isopropylbenzamide (CAS: 926229-59-6) is a critical bifunctional linker used in fragment-based drug discovery (FBDD). Its structure contains a primary benzylic amine and a secondary amide.

For the analytical scientist, this molecule presents specific challenges:

  • Hygroscopicity: The primary amine facilitates rapid uptake of atmospheric moisture.

  • Carbamate Formation: Exposure to air can lead to reaction with CO₂ (N-carboxylation), skewing Carbon values.

  • Salt Stoichiometry: It is frequently supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt, drastically altering theoretical EA values.

This guide defines the Acceptance Criteria for EA and compares its utility against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

Theoretical Specifications & Acceptance Criteria

The following table establishes the baseline theoretical values for the most common forms of the compound. Deviations beyond ±0.4% (industry standard) usually indicate solvation, hydration, or synthesis impurities.

Table 1: Theoretical Elemental Composition (Weight %)
Chemical FormFormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base C₁₁H₁₆N₂O192.2668.72 8.39 14.57
Monohydrochloride C₁₁H₁₆N₂O · HCl228.7257.76 7.49 12.25
Hemihydrate C₁₁H₁₆N₂O · 0.5 H₂O201.2765.65 8.51 13.92
Carbonate Adduct *C₁₁H₁₆N₂O · 0.5 CO₂214.2764.46 7.53 13.08

*Note: The Carbonate Adduct represents a degraded state where the primary amine has reacted with atmospheric CO₂.

Comparative Analysis: EA vs. Alternatives

Why perform combustion analysis in the era of high-resolution mass spectrometry? The comparison below highlights why EA remains the "Gold Standard" for bulk purity validation of small polar amines.

Table 2: Performance Comparison of Analytical Methods
FeatureElemental Analysis (EA) HRMS (ESI-TOF) qNMR (¹H)
Primary Output Bulk Purity & StoichiometryMolecular Formula ConfirmationOrganic Purity & Structure
Inorganic Detection Excellent (Detects non-combustible ash/salts)Poor (Salts like NaCl are invisible)Poor (Inorganic salts are silent)
Water/Solvent Detection Indirect (via %C dilution)None (Desolvation occurs in source)Good (If solvent peaks are distinct)
Sample Required 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Blind Spot Cannot identify specific impuritiesCannot quantify bulk inert fillersRequires internal standard for absolute %
Verdict for this Compound Required to confirm Salt Form (Free base vs HCl).Supplementary for identity only.Supplementary for solvent levels.
Expert Insight: The "Invisible Impurity" Trap

For 3-(aminomethyl)-N-isopropylbenzamide, a sample can show a perfect HRMS signal (


) yet be only 85% pure by mass due to trapped inorganic salts or water. Only EA or qNMR (with internal standard) reveals this discrepancy.  EA is preferred for final Certificate of Analysis (CoA) generation as it validates the bulk material state.

Experimental Protocol: The Self-Validating Workflow

To ensure high-fidelity results, follow this specific protocol designed to mitigate the amine's reactivity.

Phase A: Sample Preparation (Crucial Step)
  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica desiccant.

    • Reasoning: Removes surface moisture that skews %H high and %C low.

  • Handling: Use a micro-spatula and weigh into tin capsules immediately upon removal from the desiccator.

    • Caution: Do not leave the vial open. The primary amine (

      
      ) is a CO₂ scavenger.
      
Phase B: The "C/N Ratio" Validation Check

Instead of looking at raw percentages alone, calculate the Carbon-to-Nitrogen (C/N) Ratio . This is a self-validating metric that is independent of sample weight errors or moisture absorption.

  • Theoretical C/N Ratio (Free Base):

    
    
    
  • Theoretical C/N Ratio (HCl Salt):

    
    
    

Interpretation:

  • If Experimental C/N ≈ 4.71 but absolute values are low: The sample is wet or solvated , but chemically pure.

  • If Experimental C/N > 4.8 : The sample likely contains residual solvent (high C) or degradation (loss of N).

  • If Experimental C/N < 4.6 : Suspect inorganic contamination or incomplete coupling (precursor contamination).

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating 3-(aminomethyl)-N-isopropylbenzamide, ensuring no false positives for purity.

ValidationFlow Start Synthesized Sample 3-(aminomethyl)-N-isopropylbenzamide Dry Vacuum Dry (40°C, 4h, P2O5) Start->Dry RunEA Run Combustion Analysis (CHN) Dry->RunEA CalcCN Calculate C/N Ratio (Target: 4.71) RunEA->CalcCN CheckRatio Is C/N Ratio 4.71 ± 0.05? CalcCN->CheckRatio CheckAbs Are Absolute Values within ±0.4%? CheckRatio->CheckAbs Yes Fail_Impure FAIL: Chemical Impurity (Check Synthesis) CheckRatio->Fail_Impure No (Ratio Skewed) Pass PASS: High Purity Material CheckAbs->Pass Yes Fail_Wet FAIL: Solvated/Hydrated (Chemically Pure but Wet) CheckAbs->Fail_Wet No (Values Low)

Figure 1: Logic flow for distinguishing between moisture contamination and chemical impurity using Elemental Analysis data.

References

  • PubChem. (2025).[1] 3-(aminomethyl)-N-isopropylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Magritek. (2023). Identification, Quantification (qNMR) and Mixture Analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(aminomethyl)-N-(propan-2-yl)benzamide proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 3-(aminomethyl)-N-(propan-2-yl)benzamide As drug development and synthetic chemistry advance, the proper handling and disposal of specialized building blocks like 3-(aminome...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for 3-(aminomethyl)-N-(propan-2-yl)benzamide

As drug development and synthetic chemistry advance, the proper handling and disposal of specialized building blocks like 3-(aminomethyl)-N-(propan-2-yl)benzamide (CAS: 926229-59-6) [1] become critical to laboratory safety and environmental compliance. This compound, featuring both a primary aliphatic amine and a secondary amide attached to an aromatic ring, presents unique reactivity profiles that dictate strict disposal methodologies.

This guide provides researchers and safety officers with authoritative, step-by-step protocols for the safe segregation, neutralization, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and standard university chemical hygiene guidelines [3].

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To safely manage chemical waste, researchers must understand the intrinsic reactivity of the molecule. 3-(aminomethyl)-N-(propan-2-yl)benzamide contains two key functional groups that govern its disposal requirements:

  • The Aminomethyl Group (-CH₂NH₂): Primary amines are strong nucleophiles and weak bases (typical pKa ~9–10). If introduced into a waste carboy containing acid chlorides, anhydrides, or strong oxidizers (e.g., peroxides, nitric acid), the amine will rapidly react, potentially causing a violent exothermic event or pressurizing the container [2].

  • The Aromatic Benzamide Core: The stable benzene ring makes this compound highly recalcitrant to standard biological degradation in municipal wastewater systems. Pouring solutions containing this compound down the drain violates environmental regulations due to its potential for aquatic toxicity [4]. High-temperature incineration at a licensed hazardous waste facility is the only acceptable method of destruction.

Waste Stream Categorization

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Never mix incompatible waste streams.

Table 1: Waste Stream Categorization and Compatibility Matrix

Waste State / MatrixPrimary HazardDesignated Waste StreamIncompatible Combinations (DO NOT MIX)
Pure Solid Powder Irritant, ToxicSolid Hazardous Waste (HDPE container)Strong acids, Oxidizing solids
Dissolved in DMSO/MeOH Flammable, ToxicNon-Halogenated Organic LiquidHalogenated solvents, Nitric acid
Dissolved in DCM/CHCl₃ Toxic, HalogenatedHalogenated Organic LiquidAlkali metals, Strong bases
Aqueous Buffer Solutions Basic, Aquatic ToxicityAqueous Basic Waste (pH > 7)Acidic waste streams (pH < 4)

Step-by-Step Disposal Workflows

The following self-validating protocols ensure that every step of the disposal process contains a built-in safety check.

Protocol A: Disposal of Solid Waste (Unused Powder & Contaminated Consumables)

Use this protocol for expired reagents, spilled powder, and contaminated Kimwipes or spatulas.

  • Preparation & PPE: Don standard laboratory PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat). Ensure all handling is performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Collection: Using a dedicated anti-static brush and dustpan, sweep up any loose powder. Transfer the powder and any contaminated consumables (weigh boats, wipes) into a puncture-resistant, sealable High-Density Polyethylene (HDPE) container.

  • Validation Check: Inspect the container to ensure no residual moisture or incompatible reactive solids (e.g., sodium hydride) are present, which could react with the basic amine.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as: "Hazardous Solid Waste - Toxic/Irritant (Contains 3-(aminomethyl)-N-(propan-2-yl)benzamide)."

  • Storage: Place the sealed container in a designated solid waste secondary containment tray until scheduled environmental health and safety (EHS) pickup.

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures & Stock Solutions)

Use this protocol for the compound dissolved in organic solvents or aqueous buffers.

  • Solvent Verification (Critical Step): Identify the primary solvent. If the solvent contains halogens (e.g., Dichloromethane, Chloroform), it must be routed to the Halogenated Waste carboy. If it is dissolved in DMSO, Methanol, or Ethyl Acetate, route it to the Non-Halogenated Waste carboy.

  • Compatibility Testing: Before pouring, verify the pH of the target waste carboy if disposing of highly concentrated aqueous amine solutions. Use a pH strip to ensure the carboy is not highly acidic (pH < 4) to prevent an exothermic acid-base neutralization.

  • Transfer: Place the receiving waste carboy in secondary containment. Use a wide-mouth polyethylene funnel to slowly pour the solution into the carboy.

  • Quenching / Rinsing: Rinse the original reaction flask with a small volume of the compatible solvent (e.g., 5 mL of Methanol) and add the rinse to the waste carboy to ensure complete transfer of the benzamide derivative.

  • Closure: Remove the funnel immediately after use. Cap the waste carboy tightly to prevent the escape of volatile organic compounds (VOCs).

Spill Remediation Protocol

In the event of an accidental spill of a concentrated stock solution (e.g., 50 mM in DMSO):

  • Isolate: Evacuate non-essential personnel from the immediate area and maximize fume hood ventilation.

  • Neutralize & Absorb: For highly basic amine spills, lightly mist the area with a dilute, weak acid (e.g., 5% citric acid solution) to protonate the amine, reducing its volatility and reactivity. Cover the spill with an inert, non-combustible absorbent material like vermiculite or dry sand. Do not use paper towels for large organic liquid spills.

  • Collect: Scoop the saturated absorbent into a solid hazardous waste container using a non-sparking tool.

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the wash water into the aqueous hazardous waste stream.

Waste Segregation Decision Pathway

The following diagram illustrates the logical flow for categorizing 3-(aminomethyl)-N-(propan-2-yl)benzamide waste to ensure strict EPA compliance.

G Start 3-(aminomethyl)-N- (propan-2-yl)benzamide Waste State What is the Physical State? Start->State Solid Solid (Powder/Consumables) State->Solid Powders & Wipes Liquid Liquid (Solutions/Extracts) State->Liquid Dissolved Mixtures SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Solvent Contains Halogenated Solvents (e.g., DCM)? Liquid->Solvent HaloWaste Halogenated Organic Waste Carboy Solvent->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Carboy Solvent->NonHaloWaste No (DMSO/MeOH)

Waste segregation decision tree for 3-(aminomethyl)-N-(propan-2-yl)benzamide.

References

  • University Chemical Waste Management. "Chemical Waste Disposal Guidelines and Amine Segregation." Environmental Health and Safety. Available at:[Link]

  • MCF Environmental Services. "Proper Hazardous Waste Disposal in a Laboratory Setting." MCF Environmental. Available at:[Link]

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(aminomethyl)-N-(propan-2-yl)benzamide

Executive Summary: Operational Safety Profile Chemical Name: 3-(aminomethyl)-N-(propan-2-yl)benzamide Synonyms: 3-(aminomethyl)-N-isopropylbenzamide CAS Number: 926229-59-6 Physical State: Solid (Powder) Primary Hazard:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety Profile

Chemical Name: 3-(aminomethyl)-N-(propan-2-yl)benzamide Synonyms: 3-(aminomethyl)-N-isopropylbenzamide CAS Number: 926229-59-6 Physical State: Solid (Powder) Primary Hazard: Serious Eye Damage (H318) and Skin/Respiratory Irritation.[1]

This guide provides an authoritative safety framework for handling 3-(aminomethyl)-N-(propan-2-yl)benzamide , a primary benzylic amine building block commonly used in medicinal chemistry for amide couplings and scaffold synthesis. Due to the basicity of the aminomethyl group, this compound poses a significant risk of corneal damage and respiratory irritation. The protocols below prioritize dust containment and mucous membrane protection.

Part 1: Risk Assessment & GHS Hazard Identification

Expert Insight: The presence of a primary benzylic amine (-CH2-NH2) confers basicity to the molecule. While the benzamide moiety is relatively stable, the free amine is reactive and can cause immediate, irreversible damage to eye tissue upon contact. Treat this substance as a corrosive solid.

GHS Classification & Hazard Statements
GHS CategoryHazard CodeHazard StatementOperational Implication
Eye Dam. 1 H318 Causes serious eye damage. CRITICAL: Eye protection is non-negotiable. Risk of permanent blindness.
Acute Tox. 4H302Harmful if swallowed.[2][3][4][5][6]Do not eat/drink in the lab. Wash hands immediately after doffing gloves.
Skin Irrit. 2H315Causes skin irritation.[1][5][6]Direct contact will cause dermatitis or chemical burns.
STOT SE 3H335May cause respiratory irritation.[3][4][5][6]Dust inhalation must be prevented via engineering controls (Fume Hood).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be task-specific. "Universal" PPE is insufficient for operations generating dust or aerosols.

PPE Selection by Operational Task
ComponentTask A: Storage & Transport (Sealed containers)Task B: Weighing & Transfer (Open powder handling)Task C: Reaction Setup & Dissolution (Liquid handling)
Respiratory N/A (if sealed)N95/P2 Respirator (if outside hood) or Fume Hood (Preferred)Fume Hood (Sash at working height)
Eye/Face Safety Glasses (Side shields)Chemical Goggles + Face Shield Chemical Splash Goggles
Hand Protection Nitrile Gloves (4 mil)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile (min 0.11 mm thickness)
Body Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron (Tyvek/PVC)Lab Coat (Buttoned to neck)
Footwear Closed-toe shoesClosed-toe, non-permeableClosed-toe, non-permeable
Glove Permeation & Material Selection
  • Primary Material: Nitrile Rubber (NBR).

  • Breakthrough Time: >480 minutes (estimated for solid handling).

  • Technique: Use the "Double Gloving" method for Task B. The outer glove protects against gross contamination during weighing; the inner glove ensures safety when touching balances or notebooks.

Part 3: Operational Handling Protocols

Expertise & Experience: The most critical moment in handling this compound is the transition from the stock container to the reaction vessel. Static electricity can cause the fine powder to disperse, increasing inhalation risk.

Protocol 1: Safe Weighing & Stock Solution Preparation

Objective: Prepare a 100 mM stock solution in DMSO or Methanol without generating airborne dust.

  • Engineering Setup:

    • Verify Fume Hood airflow (Target: 100 fpm / 0.5 m/s).

    • Place an analytical balance inside the hood if possible. If not, use a powder containment hood or balance enclosure.

    • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat to prevent powder "jumping."

  • Weighing Procedure:

    • Don PPE as per Task B (Goggles + Face Shield if handling >1g).

    • Tare the weighing boat.

    • Transfer solid using a stainless steel micro-spatula. Avoid plastic spatulas which generate static.

    • Recap the stock container immediately after transfer.

  • Dissolution (The "Wetting" Step):

    • Why: Adding solvent forcefully to a powder can loft it into the air.

    • Step: Gently add the solvent (e.g., DMSO) down the side of the vial, allowing it to wet the powder from the bottom up.

    • Vortex heavily only after the cap is sealed.

  • Decontamination:

    • Wipe down the balance area with a wet paper towel (solvent or water) to capture invisible dust.

    • Dispose of the wipe as solid hazardous waste.

Part 4: Emergency Response & Visualization

Diagram 1: PPE Donning & Doffing Workflow

This workflow ensures that contaminated PPE does not touch skin during removal.

PPE_Workflow Start Start: Entry to Lab HandWash 1. Wash Hands Start->HandWash Coat 2. Don Lab Coat HandWash->Coat Eyewear 3. Don Goggles/Face Shield Coat->Eyewear Gloves 4. Don Nitrile Gloves (Over Cuffs) Eyewear->Gloves Work PERFORM TASK Gloves->Work CleanGloves 5. Wash/Wipe Outer Gloves Work->CleanGloves DoffGloves 6. Doff Gloves (Beak Method) CleanGloves->DoffGloves DoffEye 7. Remove Eyewear (By Straps) DoffGloves->DoffEye WashFinal 8. Wash Hands (20s) DoffEye->WashFinal

Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination risks.

Diagram 2: Spill Response Decision Tree

Immediate actions to take in the event of a spill.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid ActionS1 1. Do NOT Sweep (Avoid Dust) Solid->ActionS1 ActionL1 1. Absorb with Vermiculite/Pads Liquid->ActionL1 ActionS2 2. Cover with wet paper towels ActionS1->ActionS2 ActionS3 3. Scoop into bag ActionS2->ActionS3 Decon Final Decon: Wash area with soap & water ActionS3->Decon ActionL2 2. Place in HazWaste Container ActionL1->ActionL2 ActionL2->Decon

Caption: Decision logic for containing solid vs. liquid spills to prevent aerosolization.

Part 5: Waste Disposal & Environmental Stewardship

Self-Validating System: The waste stream must be segregated based on the solvent used.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Solid Hazardous Waste (often designated for cytotoxic or toxic organic solids).

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Halogenated or Non-Halogenated Organic Waste (depending on other reagents in the reaction).

    • Never pour down the drain. The aquatic toxicity (H412 potential for amines) requires incineration.

  • Container Labeling: Clearly label waste containers with "Contains 3-(aminomethyl)-N-(propan-2-yl)benzamide - Skin/Eye Irritant."

References

  • PubChem.[5] (n.d.). 3-(Aminomethyl)benzamide Compound Summary (CID 10103327).[5] National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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